5-Bromoisophthalonitrile
Description
Properties
IUPAC Name |
5-bromobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEODZYDOBHDZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617980 | |
| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160892-07-9 | |
| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromoisophthalonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery
CAS Number: 160892-07-9
This technical guide provides a comprehensive overview of 5-Bromoisophthalonitrile, a key chemical intermediate. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development. This document outlines the compound's properties, a detailed synthesis protocol for a closely related compound, and its potential applications in the pharmaceutical industry.
Compound Properties
| Property | Value | Reference |
| CAS Number | 160892-07-9 | [1] |
| Molecular Formula | C₈H₃BrN₂ | [1] |
| Molecular Weight | 207.03 g/mol | [1] |
| Appearance | Solid | - |
| Synonyms | 5-Bromo-1,3-benzenedicarbonitrile, 5-Bromobenzene-1,3-dicarbonitrile, 5-bromo-1,3-dicyanobenzene | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Note: Specific values for melting point, boiling point, and quantitative solubility are not available in the reviewed literature.
Synthesis of a Related Precursor: 5-Bromoisophthalic Acid
While a detailed experimental protocol for the direct synthesis of this compound is not extensively documented in public sources, a patented method for the synthesis of the closely related 5-bromoisophthalic acid provides a valuable reference. This process involves the bromination of isophthalic acid.[2][3] The synthesis of the dinitrile would likely follow a similar principle of electrophilic aromatic substitution on the isophthalonitrile starting material.
Experimental Protocol: Synthesis of 5-Bromoisophthalic Acid[2]
This protocol is adapted from a patented industrial process.
Materials:
-
Isophthalic acid
-
Sulfur trioxide-containing solvent
-
Bromine
-
Ice water
-
Methanol (for recrystallization)
Procedure:
-
In a suitable reactor, dissolve the isophthalic acid compound in a solvent containing sulfur trioxide.
-
Introduce bromine to the reaction mixture. The molar ratio of bromine to the isophthalic acid substrate is typically between 0.5:1 and 1.5:1 for the mono-bromo product.[3]
-
The reaction is conducted with heating, generally under pressure at a temperature of 100°C to 160°C.[3]
-
After the reaction is complete (e.g., after 22 hours), cool the mixture to room temperature.
-
The contents of the reactor are then carefully transferred into a beaker containing ice water, which will cause the product to precipitate as a solid.
-
The resulting solid is collected by filtration and dried under reduced pressure to yield the crude 5-bromoisophthalic acid.
-
For purification, the crude product can be recrystallized from methanol. The crude material is dissolved in hot methanol (e.g., at 60°C), then allowed to cool to room temperature.
-
The purified white crystals of 5-bromoisophthalic acid are collected by filtration.
Applications in Pharmaceutical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][5] Brominated organic compounds are key starting materials for a variety of active pharmaceutical ingredients (APIs).[6] The bromine atom provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions.
While specific APIs derived directly from this compound are not prominently disclosed in the literature, a related intermediate, referred to as "BROMO-OTBN," is noted for its role in the synthesis of dopamine agonists like bromocriptine. Bromocriptine is used in the treatment of Parkinson's disease, hyperprolactinemia, and type 2 diabetes. This highlights the potential utility of brominated nitrile compounds in the development of drugs targeting neurological and endocrine disorders.
The nitrile functionalities on the this compound molecule are also reactive and can be transformed into other chemical groups, further enhancing its versatility as a synthetic intermediate.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-bromoisophthalic acid, based on the described experimental protocol.
Caption: A workflow diagram for the synthesis of 5-bromoisophthalic acid.
References
- 1. 5-Bromo-1,3-benzenedicarbonitrile - CAS:160892-07-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
physical and chemical properties of 5-Bromoisophthalonitrile
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as 5-bromo-1,3-benzenedicarbonitrile, is an aromatic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with a bromine atom and two nitrile groups, provides multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known , along with general experimental protocols for its synthesis and characterization, designed to support researchers in their scientific endeavors.
Chemical Identity and Physical Properties
This compound is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance.[1] While specific quantitative data on its solubility is limited, it is expected to have low solubility in water and moderate solubility in polar organic solvents, a common characteristic for such aromatic compounds.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromobenzene-1,3-dicarbonitrile | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 160892-07-9 | [3] |
| Molecular Formula | C₈H₃BrN₂ | [3] |
| Molecular Weight | 207.03 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Solubility | Expected to be moderately soluble in polar organic solvents | [1] |
Chemical Reactivity and Spectroscopic Analysis
The chemical reactivity of this compound is primarily dictated by its functional groups: the two nitrile (-CN) groups and the bromine (-Br) atom attached to the benzene ring. The presence of these electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic substitution reactions, with the bromine atom serving as a good leaving group.[1] This characteristic makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.
While specific, experimentally determined spectroscopic data for this compound is not widely available in the public domain, the following sections outline the expected spectral characteristics based on its structure and general principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. There would likely be two signals in the aromatic region, corresponding to the two sets of equivalent protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule, including the carbon atoms of the nitrile groups and the carbons of the benzene ring. The carbon attached to the bromine atom would have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band around 2230 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration. The spectrum would also exhibit bands in the aromatic region (around 1600-1450 cm⁻¹) corresponding to C=C stretching vibrations of the benzene ring, and C-H stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (207.03). Due to the presence of a bromine atom, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
General Synthetic Approach: Sandmeyer Reaction
A plausible synthetic route to this compound is via a Sandmeyer reaction, starting from a corresponding amino-substituted precursor.
Caption: Plausible synthetic pathway for this compound via a Sandmeyer reaction.
Protocol:
-
Diazotization: Dissolve 5-aminoisophthalonitrile in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C. Stir the mixture for a designated time to ensure the complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Spectroscopic Characterization
The following workflow outlines the standard procedures for the structural elucidation and purity assessment of a synthesized compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [4] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data is not extensively published, its known properties and the general methodologies for its synthesis and characterization provide a solid foundation for its use in research and development. The information compiled in this guide serves as a valuable resource for scientists and professionals, enabling them to explore the applications of this compound in their work.
References
5-Bromoisophthalonitrile: A Technical Overview for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromoisophthalonitrile, a key chemical intermediate. The document details its molecular structure, physicochemical properties, and synthesis, and discusses its applications as a versatile building block in the synthesis of more complex molecules.
Core Molecular and Physical Data
This compound, also known as 5-bromobenzene-1,3-dicarbonitrile, is an aromatic compound with the chemical formula C₈H₃BrN₂.[1] Its structure features a benzene ring substituted with a bromine atom at position 5 and two nitrile groups at positions 1 and 3.[1] This arrangement of functional groups makes it a valuable precursor in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrN₂ | [1] |
| Molecular Weight | ~207.03 g/mol | [1] |
| CAS Number | 160892-07-9 | [1] |
| Appearance | White to yellowish solid | [1] |
| Synonyms | 5-Bromobenzene-1,3-dicarbonitrile | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic bromination of isophthalonitrile.[1] While specific, detailed industrial protocols are proprietary, the common laboratory-scale and industrial methods are outlined below.
General Synthesis Routes:
-
Direct Bromination: This method involves the reaction of isophthalonitrile with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[1]
-
N-Bromosuccinimide (NBS) Bromination: A safer alternative to using molecular bromine, this method employs N-Bromosuccinimide as the brominating agent.[1] The reaction is often carried out in a polar solvent and can be facilitated by the presence of an acid catalyst.[1]
-
Sandmeyer Reaction: This route is applicable if starting from an appropriately substituted aniline precursor.[1]
A generalized workflow for the synthesis of this compound via direct bromination is depicted below.
Reactivity and Applications
The chemical structure of this compound provides multiple reactive sites, making it a highly versatile intermediate in organic synthesis.[1]
-
Nitrile Groups: The two nitrile (-C≡N) groups can undergo various transformations, including reduction to amines or nucleophilic addition.[1]
-
Bromine Atom: The bromine atom is susceptible to a range of metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, as well as nucleophilic aromatic substitutions.[1]
This dual reactivity allows for the synthesis of a wide array of complex organic molecules, with potential applications in the development of pharmaceuticals and agrochemicals, and in materials science.[1]
Biological Activity and Signaling Pathways
Based on available scientific literature, this compound is primarily utilized as a chemical intermediate. There is currently no published research detailing its specific biological activity or its direct involvement in any signaling pathways. Its value in drug discovery and development lies in its role as a building block for synthesizing larger, more complex molecules that may possess biological activity.[2][3] For instance, derivatives of other bromo- and nitrile-containing aromatic compounds have been investigated for their potential as anti-proliferative agents and enzyme inhibitors.[2] However, any biological evaluation would be performed on the final, more complex molecules synthesized from this compound, rather than on the intermediate itself.
References
Synthesis of 5-Bromoisophthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromoisophthalonitrile, a key building block in the development of various pharmaceutical and specialty chemical products. This document details two principal synthetic pathways, presenting quantitative data, step-by-step experimental protocols, and process visualizations to facilitate informed decisions in research and development.
Executive Summary
The synthesis of this compound can be effectively achieved through two primary routes, each commencing from readily available starting materials:
-
Route 1: Synthesis from Isophthalic Acid: This pathway involves the direct bromination of isophthalic acid followed by the conversion of the resulting 5-bromoisophthalic acid into the target dinitrile. This route is characterized by its use of established chemical transformations.
-
Route 2: Synthesis from m-Xylene: This approach begins with the bromination of m-xylene to produce 5-bromo-m-xylene, which is subsequently converted to this compound via an ammoxidation reaction. This route offers a potentially more direct pathway from a common industrial feedstock.
This guide will delve into the specifics of each route, providing a comparative analysis to aid in the selection of the most suitable method based on factors such as yield, purity, and process scalability.
Route 1: Synthesis from Isophthalic Acid
This synthetic pathway is a two-step process initiated by the electrophilic bromination of isophthalic acid, followed by the conversion of the carboxylic acid functionalities to nitriles.
Step 1: Bromination of Isophthalic Acid
The introduction of a bromine atom at the 5-position of the isophthalic acid ring is typically achieved using bromine in the presence of a strong acid catalyst, such as fuming sulfuric acid (oleum).
Experimental Protocol:
In a pressure-sealable glass tube, 1.66 g (10 mmol) of isophthalic acid is combined with 6.00 g of 10 wt% fuming sulfuric acid.[1] To this mixture, 1.6 g (10 mmol) of bromine is added.[1] The sealed tube is then heated to 130°C and stirred for 22 hours.[1] After cooling to room temperature, the reaction mixture is carefully poured into ice water, leading to the precipitation of the crude product.[1] The solid is collected by filtration, washed with cold water, and dried under reduced pressure to yield crude 5-bromoisophthalic acid.[1] Further purification can be achieved by recrystallization from methanol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Isophthalic Acid | [1] |
| Reagents | Bromine, Fuming Sulfuric Acid | [1] |
| Reaction Temperature | 130°C | [1] |
| Reaction Time | 22 hours | [1] |
| Crude Yield | 81.9% (83.5% purity) | [1] |
| Recrystallized Yield | 80.1% (from crude) | [1] |
| Final Purity | 100% | [1] |
Step 2: Conversion of 5-Bromoisophthalic Acid to this compound
The conversion of the dicarboxylic acid to the dinitrile can be achieved through a two-step process involving the formation of the diamide followed by dehydration.
2a: Formation of 5-Bromoisophthalamide (Proposed)
While a specific protocol for 5-bromoisophthalic acid is not detailed in the provided search results, a general method for the formation of amides from carboxylic acids involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with ammonia.
Conceptual Experimental Protocol:
5-Bromoisophthalic acid would first be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 5-bromoisophthaloyl dichloride. The resulting crude acyl chloride would then be carefully added to an excess of concentrated aqueous ammonia or a solution of ammonia in an inert solvent at a low temperature to form 5-bromoisophthalamide. The solid product would be collected by filtration, washed with water, and dried.
2b: Dehydration of 5-Bromoisophthalamide to this compound (Proposed)
The dehydration of the diamide to the dinitrile is a standard transformation that can be accomplished using various dehydrating agents.
Conceptual Experimental Protocol:
5-Bromoisophthalamide would be treated with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride. The reaction would likely be heated in an inert solvent. Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product into an organic solvent. The solvent would then be removed under reduced pressure to yield crude this compound, which could be further purified by recrystallization or chromatography.
Workflow for Route 1:
References
An In-depth Technical Guide to the Electrophilic Bromination of Isophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isophthalonitrile (1,3-dicyanobenzene) is an aromatic compound significantly deactivated towards electrophilic substitution by the presence of two meta-directing cyano groups. This deactivation necessitates the use of potent brominating systems and typically harsh reaction conditions to achieve electrophilic aromatic bromination. The regioselectivity of the reaction is strongly governed by the electronic effects of the nitrile substituents, leading to a predictable substitution pattern. This guide provides a comprehensive overview of the core principles, a detailed proposed experimental protocol, and the expected outcomes for the electrophilic bromination of isophthalonitrile, a key transformation for accessing functionally substituted dicyanobenzene derivatives used in materials science and as pharmaceutical intermediates.
Core Principles: Reactivity and Regioselectivity
The two nitrile (-CN) groups on the isophthalonitrile ring are powerful electron-withdrawing groups. They deactivate the aromatic ring towards attack by electrophiles through a combination of a strong inductive effect (-I) and a resonance effect (-M). This significantly reduces the nucleophilicity of the benzene ring compared to benzene or activated derivatives.
The directing effect of the substituents determines the position of the incoming electrophile. Both cyano groups are meta-directors. In the case of isophthalonitrile, this leads to a highly selective reaction.
-
Positions 4 and 6: These positions are ortho and para to the cyano groups. They are the most deactivated due to the strong electron-withdrawing resonance effect.
-
Position 2: This position is ortho to both cyano groups, making it sterically hindered and electronically deactivated.
-
Position 5: This position is meta to both cyano groups. While still deactivated by induction, it is the least electronically disfavored position for electrophilic attack.
Consequently, the electrophilic bromination of isophthalonitrile is expected to yield 5-bromoisophthalonitrile as the major, if not sole, monobrominated product. This is strongly supported by analogous reactions, such as the bromination of isophthalic acid, which selectively yields 5-bromoisophthalic acid under similar conditions.[1]
Reaction Mechanism and Workflow
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. Due to the deactivated nature of the substrate, a strong electrophile, often generated in situ by a catalyst or strong acid, is required.
Signaling Pathway: Reaction Mechanism
The mechanism involves two primary steps:
-
Generation of the Electrophile: A strong Lewis acid or protic acid activates the brominating agent (e.g., Br2 or N-bromosuccinimide) to generate a potent electrophilic bromine species (Br⁺ or a polarized complex).
-
Attack and Rearomatization: The π-system of the isophthalonitrile ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then abstracts a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity.
Caption: Mechanism of Electrophilic Bromination.
Experimental Workflow
A typical laboratory workflow for this synthesis involves careful handling of corrosive reagents under anhydrous conditions, followed by a controlled reaction, workup, and purification.
References
5-Bromoisophthalonitrile: A Technical Guide to its Solubility and Appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and solubility properties of 5-Bromoisophthalonitrile (CAS No. 160892-07-9). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its described appearance, qualitative solubility characteristics, and detailed experimental protocols to enable researchers to determine these properties with precision in a laboratory setting.
Core Properties of this compound
This compound, with the molecular formula C₈H₃BrN₂, is an aromatic compound featuring two nitrile functional groups and a bromine substituent on a benzene ring. These structural features significantly influence its physical and chemical properties.
Physical Appearance
This compound is consistently described as a solid at room temperature. Its coloration is reported to range from pale-yellow to yellow-brown.
| Property | Description |
| Physical State | Solid at room temperature |
| Appearance | Pale-yellow to yellow-brown solid |
Solubility Profile
To obtain precise quantitative data, the following experimental protocol is recommended.
Experimental Protocols
Protocol for Determination of Quantitative Solubility (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in a given solvent.
1. Materials and Equipment:
-
This compound
-
Selected solvent(s) of interest (e.g., water, ethanol, acetone, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to rest in the constant temperature bath for at least 24 hours to allow the excess solid to sediment. For more rapid separation, centrifuge the vials at a controlled temperature.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.
Protocol for Determination of Physical Appearance
This protocol outlines a standardized method for the visual characterization of a solid chemical substance.
1. Materials and Equipment:
-
This compound sample
-
White, non-glare observation surface
-
Spatula
-
Controlled lighting source (e.g., a light box with standardized illumination)
-
Magnifying glass (optional)
2. Procedure:
-
Sample Preparation: Place a small, representative sample of this compound onto the center of the white observation surface using a clean spatula.
-
Illumination: Illuminate the sample with a consistent and diffuse light source to avoid shadows and glare.
-
Visual Inspection: Observe the sample from a consistent distance and angle. Note the following characteristics:
-
Color: Describe the color of the solid material (e.g., pale-yellow, yellow-brown).
-
Form: Describe the physical form of the solid (e.g., crystalline, powder, granular).
-
Homogeneity: Note if the appearance is uniform throughout the sample.
-
-
Magnification (Optional): Use a magnifying glass to inspect for finer details of the crystal structure or particle morphology.
-
Documentation: Record all observations in a laboratory notebook.
Logical Workflow for Solubility Determination
The following diagram illustrates the key factors and steps influencing the experimental determination of solubility.
References
Spectroscopic Characterization of 5-Bromoisophthalonitrile: A Technical Guide
Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, experimental spectroscopic data (NMR, IR, MS) for 5-Bromoisophthalonitrile could not be located. The following guide is therefore based on predicted spectroscopic values derived from established principles of chemical spectroscopy and data for structurally similar compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic compound with the molecular formula C₈H₃BrN₂. Its structure consists of a benzene ring substituted with a bromine atom and two nitrile functional groups at positions 1, 3, and 5, respectively. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of this and other chemical entities. This guide provides an in-depth overview of the predicted spectroscopic data and outlines the general experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are estimations based on the chemical structure and should be confirmed by experimental data when available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 8.3 | Singlet | 1H | Aromatic H (between CN groups) |
| ~ 7.9 - 8.1 | Singlet | 2H | Aromatic H (adjacent to Br and CN) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 138 - 142 | Aromatic C-H |
| ~ 135 - 139 | Aromatic C-H |
| ~ 125 - 129 | Aromatic C-Br |
| ~ 116 - 120 | Aromatic C-CN |
| ~ 115 - 119 | Nitrile (C≡N) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Bond Vibration |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2240 - 2220 | Strong | C≡N Stretch (Nitrile) |
| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |
| ~ 900 - 680 | Strong | Aromatic C-H Bend (Out-of-Plane) |
| ~ 600 - 500 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Relative Abundance | Assignment |
| 206 | ~98% | [M]⁺ (with ⁷⁹Br) |
| 208 | 100% | [M+2]⁺ (with ⁸¹Br) |
| 127 | Variable | [M-Br]⁺ |
| 101 | Variable | [M-Br-CN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to Key Chemical Intermediates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic use of key chemical intermediates is paramount to the efficient construction of complex molecules. These transient or isolable species serve as crucial stepping stones in synthetic pathways, enabling the formation of new bonds and the introduction of desired functional groups. This guide provides an in-depth exploration of the core classes of chemical intermediates, their applications in drug development, and detailed experimental protocols for their generation and use in pivotal organic reactions.
Core Classes of Reactive Intermediates
Reactive intermediates are typically short-lived, high-energy molecules that are generated in a reaction and are consumed in subsequent steps.[1] Understanding their stability and reactivity is fundamental to predicting reaction outcomes and designing synthetic routes.[2] The primary classes of reactive intermediates include carbocations, carbanions, free radicals, and carbenes.[3][4]
-
Carbocations: These are positively charged carbon species that are electron-deficient.[5] They are key intermediates in reactions such as electrophilic additions and substitutions.[6] Their stability is influenced by the number of alkyl groups attached to the charged carbon, with tertiary carbocations being more stable than secondary, and primary carbocations being the least stable.[7]
-
Carbanions: As the name suggests, carbanions are negatively charged carbon species.[5] They are potent nucleophiles and are central to many carbon-carbon bond-forming reactions.[7] The stability of carbanions is generally increased by the presence of electron-withdrawing groups.[5]
-
Free Radicals: A free radical is an atom or group of atoms with an unpaired electron.[1] These neutral but highly reactive species are involved in radical chain reactions, such as certain polymerizations and halogenations.[8][9] Similar to carbocations, the stability of free radicals increases with the degree of alkyl substitution.[7]
-
Carbenes: Carbenes are neutral intermediates containing a divalent carbon atom with two unshared valence electrons.[3] They are highly reactive and can act as either electrophiles or nucleophiles.[10]
Essential Intermediates in Named Reactions
Many of the most powerful reactions in organic synthesis proceed through the formation of specific, well-characterized intermediates. The following sections detail the generation and application of some of the most important intermediates in drug discovery and development, complete with experimental protocols and quantitative data.
Organometallic Intermediates: The Grignard Reagent
Organometallic compounds, which contain a carbon-metal bond, are indispensable in modern organic synthesis.[11][12] Among the most well-known are Grignard reagents (R-MgX), which are organomagnesium halides.[13] These powerful nucleophiles are used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.[14][15][16]
This protocol describes the synthesis of 2-phenyl-1-butanol from propanal and phenylmagnesium bromide.[2]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.22 g | 0.05 |
| Bromobenzene | 157.01 | 7.85 g (5.27 mL) | 0.05 |
| Anhydrous diethyl ether | 74.12 | 50 mL | - |
| Propanal | 58.08 | 2.90 g (3.58 mL) | 0.05 |
| 1 M Hydrochloric acid | 36.46 | 50 mL | - |
| Saturated sodium bicarbonate | - | 20 mL | - |
| Anhydrous sodium sulfate | 142.04 | 5 g | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to exclude moisture.[8][17]
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.[17]
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a cloudy appearance.[17] If the reaction does not start, gently warm the flask or add a small crystal of iodine.[6]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[8]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[17]
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the propanal in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.[2]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing 50 mL of 1 M hydrochloric acid and ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography.
-
Expected Yield: Approximately 70-80%.
Enolate Intermediates in Carbonyl Chemistry
Enolates are reactive intermediates derived from carbonyl compounds by the removal of an alpha-proton.[7][18] These nucleophilic species are fundamental to a wide range of carbon-carbon bond-forming reactions, including the aldol condensation.[19]
This protocol outlines the synthesis of dibenzalacetone from benzaldehyde and acetone.[20][21]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | 106.12 | 2.12 g (2.04 mL) | 0.02 |
| Acetone | 58.08 | 0.58 g (0.73 mL) | 0.01 |
| Sodium hydroxide | 40.00 | 1.0 g | 0.025 |
| Ethanol (95%) | 46.07 | 10 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the sodium hydroxide in the water and ethanol.[20]
-
Cool the solution in an ice bath.
-
In a separate beaker, mix the benzaldehyde and acetone.
-
Add the benzaldehyde-acetone mixture dropwise to the cooled sodium hydroxide solution with constant stirring.
-
Remove the flask from the ice bath and continue stirring at room temperature for 30 minutes. A yellow precipitate should form.[22]
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.
Expected Yield: Approximately 85-95%.
Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, which are common motifs in pharmaceuticals. The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[23][24]
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.[25]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromotoluene | 171.04 | 171 mg | 1.0 mmol |
| Phenylboronic acid | 121.93 | 183 mg | 1.5 mmol |
| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 mmol |
| Sodium carbonate (2 M) | 105.99 | 2 mL | 4.0 mmol |
| Toluene | 92.14 | 5 mL | - |
| Ethanol | 46.07 | 1 mL | - |
Procedure:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add the 2 M sodium carbonate solution.
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and add 10 mL of water.
-
Extract the mixture with three 15 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Yields can vary widely depending on the substrates but are often in the range of 80-95%.[24]
Strategic Synthesis Planning
The efficient synthesis of a complex target molecule requires careful planning. Retrosynthetic analysis is a powerful strategy for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials.[12][26][27]
Once a synthetic route has been designed, it is executed in a forward direction, often involving a multi-step synthesis.[16][28]
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. studylib.net [studylib.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. webassign.net [webassign.net]
- 21. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 22. d.web.umkc.edu [d.web.umkc.edu]
- 23. benchchem.com [benchchem.com]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. vapourtec.com [vapourtec.com]
Halogenated Isophthalonitriles: A Technical Review of Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated isophthalonitriles represent a class of aromatic compounds with significant applications ranging from agrochemicals to materials science. The introduction of halogen atoms onto the isophthalonitrile scaffold profoundly modifies its physicochemical properties, enhancing its utility and biological activity. This technical guide provides a comprehensive review of the synthesis, properties, and applications of key halogenated isophthalonitriles, with a particular focus on 2,4,5,6-tetrachloroisophthalonitrile (Chlorothalonil) and 2,4,5,6-tetrafluoroisophthalonitrile. Quantitative data on physical properties and biological efficacy are summarized, detailed experimental protocols for synthesis are provided, and key processes are visualized to offer a thorough resource for professionals in research and development.
Introduction
Isophthalonitrile, a benzene ring substituted with two cyano groups at the 1 and 3 positions, serves as a versatile precursor in organic synthesis.[1][2] The process of halogenation, or the introduction of one or more halogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This review focuses on the perhalogenated derivatives, specifically tetrachloro- and tetrafluoroisophthalonitrile, which have well-documented and commercially significant applications.
Synthesis of Halogenated Isophthalonitriles
The primary route for synthesizing perhalogenated isophthalonitriles is the direct halogenation of the parent isophthalonitrile molecule.
Synthesis of 2,4,5,6-Tetrachloroisophthalonitrile (Chlorothalonil)
The commercial production of chlorothalonil is achieved through the direct chlorination of isophthalonitrile.[4] A patented method describes a gas-phase reaction in a fluidized-bed reactor, which allows for controlled temperature and high throughput.[5] The process involves the reaction of vaporized isophthalonitrile with chlorine gas in the presence of a catalyst.[5]
Experimental Protocol: Gas-Phase Chlorination of Isophthalonitrile[5]
This protocol is adapted from a patented industrial process.
-
Vaporization: Isophthalonitrile is fed into a vaporizer to be fused and vaporized.
-
Gas Mixing: The vaporized isophthalonitrile is carried by nitrogen gas into a mixing tank where it is combined with chlorine gas.
-
First Reaction (Fluidized Bed): The gas mixture is introduced into a fluidized-bed reactor containing an activated charcoal catalyst (1-5% of the bed volume). The reaction is maintained at a temperature of 240-280°C and a pressure of 0.03-0.10 MPa.
-
Second Reaction (Fixed Bed): The gas effluent from the first reactor is passed into a fixed-bed reactor containing an identical charge of activated charcoal and an additional inlet of chlorine to ensure complete reaction. Temperature and pressure are maintained at the same levels as the first stage.
-
Product Collection: The mixed gas from the second reactor is directed into a collector where the product, 2,4,5,6-tetrachloroisophthalonitrile, condenses.
-
Purification: The collected solid is dried to yield the final product with a purity of approximately 98%.
Table 1: Exemplary Synthesis Parameters for 2,4,5,6-Tetrachloroisophthalonitrile [5] Data adapted from a patented industrial process.
| Parameter | Value |
| Reactants Molar Ratio (IPN¹:Cl₂:N₂) | 2 : 7 : 20 |
| Catalyst | Activated Charcoal |
| Catalyst Load (% of bed volume) | 2% |
| Temperature | 250°C |
| Pressure | 0.05 MPa |
| Reported Yield | 85-95% |
| Reported Purity | 98% |
¹ IPN: Isophthalonitrile
Physicochemical Properties
Halogenation significantly alters the physical and chemical properties of the isophthalonitrile core. The high electronegativity of fluorine and chlorine atoms and the strength of C-F and C-Cl bonds contribute to increased thermal stability and chemical resistance.[6][7]
Table 2: Physicochemical Properties of Halogenated Isophthalonitriles
| Property | Isophthalonitrile (Parent) | 2,4,5,6-Tetrachloroisophthalonitrile | 2,4,5,6-Tetrafluoroisophthalonitrile |
| CAS Number | 626-17-5[1] | 1897-45-6[4] | 2377-81-3[6] |
| Molecular Formula | C₈H₄N₂[1] | C₈Cl₄N₂[4] | C₈F₄N₂[6] |
| Molar Mass ( g/mol ) | 128.13[1] | 265.90[4] | 200.09[8] |
| Appearance | White crystalline solid[1] | White crystalline solid[4] | White to off-white powder[9] |
| Melting Point (°C) | 161–162[1] | 250[4] | 76–79[9][10] |
| Boiling Point (°C) | 288[2] | 350[4] | Not specified |
| Water Solubility | Low (Insoluble)[1] | 0.6-1.2 mg/L[11] | Not specified |
| Topological Polar Surface Area (Ų) | 47.6[1] | 47.6 | 47.6[8] |
Applications and Biological Activity
The primary application of halogenated isophthalonitriles is in agriculture, though they also serve as intermediates for advanced materials and have been explored for antimicrobial properties.[7][9]
Agrochemicals: Chlorothalonil as a Fungicide
Chlorothalonil is a broad-spectrum, non-systemic fungicide used extensively in agriculture to control fungal diseases on crops like vegetables, fruits, and ornamentals.[4][12] It is also used as a wood protectant and to control mold and mildew in paints.[4][12]
Mechanism of Action: The fungicidal activity of chlorothalonil stems from its reaction with intracellular glutathione, a key antioxidant in cells.[13][14] This reaction leads to the depletion of glutathione and the inhibition of crucial sulfhydryl-containing enzymes, such as glyceraldehyde-3-phosphate dehydrogenase.[12][14] This disruption of enzymatic activity and cellular metabolism ultimately leads to fungal cell death.[14]
Antimicrobial and Drug Development Research
Beyond its established fungicidal role, halogenated isophthalonitriles have been investigated for broader antimicrobial activity.
-
Chlorothalonil: In vitro studies have shown that chlorothalonil inhibits the growth of various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[13]
-
Tetrafluoroisophthalonitrile: Derivatives of 2,4,5,6-tetrafluoroisophthalonitrile have been studied for their antimicrobial activity against a panel of bacteria and fungi, indicating potential for this scaffold in developing new antimicrobial agents.[10]
The ability of halogens to enhance hydrophobic interactions and act as bioisosteres for other functional groups makes these compounds interesting scaffolds for drug discovery.[3] However, concerns over toxicity and carcinogenicity, as noted for chlorothalonil, are significant hurdles for pharmaceutical development.[13][14]
Table 3: In Vitro Antimicrobial Activity of Chlorothalonil [13]
| Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | Fungus | 0.7 |
| Colletotrichum orbiculare | Fungus | 5 |
| Staphylococcus aureus | Gram-positive Bacteria | 1.3 |
| Bacillus cereus | Gram-positive Bacteria | 0.7 |
| Escherichia coli | Gram-negative Bacteria | 0.5 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 1.7 |
Applications in Materials Science
The high thermal stability and chemical resistance imparted by perhalogenation make these compounds valuable intermediates in materials science.[6] They are used in the synthesis of high-performance polymers, such as polyimides, and can be incorporated into materials to enhance flame-retardant properties.[7]
Conclusion
Halogenated isophthalonitriles, particularly the tetrachloro- and tetrafluoro- derivatives, are compounds of significant industrial importance. Chlorothalonil is a highly effective, broad-spectrum fungicide whose mechanism of action is well-understood. The tetrafluoro analogue shows promise in materials science and as a scaffold for antimicrobial discovery. The synthetic routes to these compounds are established, primarily through direct halogenation of the isophthalonitrile core. While their biological activity is potent, considerations of toxicity and environmental persistence remain critical factors in their application. Future research may focus on developing derivatives with improved safety profiles for pharmaceutical applications or designing novel polymers with enhanced properties for advanced materials.
References
- 1. Isophthalonitrile | C6H4(CN)2 | CID 12276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isophthalonitrile - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 5. CN102432505A - Production method of tetrachlorophthalonitrile - Google Patents [patents.google.com]
- 6. CAS 2377-81-3: Tetrafluoroisophthalonitrile | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Tetrafluoroisophthalonitrile | C8F4N2 | CID 608182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 2,4,5,6-Tetrafluoroisophthalonitrile | 2377-81-3 [chemicalbook.com]
- 11. Chlorothalonil (EHC 183, 1996) [inchem.org]
- 12. Chlorothalonil | 1897-45-6 [chemicalbook.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Chlorothalonil, also known as 2,4,5,6-tetrachloro-1,3-phthalonitrile-Shandong Bainong Sida Biotechnology Co., Ltd [sdbnsdsw.com]
An In-depth Technical Guide to the Safe Handling of 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 5-Bromoisophthalonitrile (CAS No. 160892-07-9), a versatile chemical intermediate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles direct information where available and supplements it with data from structurally similar brominated aromatic nitriles. All personnel handling this chemical must be thoroughly trained in its potential hazards and the proper safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound is considered harmful by all three routes of exposure.
GHS Classification:
-
Acute Toxicity, Oral: Category 4
-
Acute Toxicity, Dermal: Category 4
-
Acute Toxicity, Inhalation: Category 4
-
Skin Corrosion/Irritation: Category 2 (Presumed)
-
Serious Eye Damage/Eye Irritation: Category 2 (Presumed)
-
Specific target organ toxicity (single exposure): Category 3, Respiratory system (Presumed)
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation (Presumed, based on similar compounds).
-
H319: Causes serious eye irritation (Presumed, based on similar compounds).
-
H335: May cause respiratory irritation (Presumed, based on similar compounds).
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 160892-07-9 | [2][] |
| Molecular Formula | C₈H₃BrN₂ | [2][] |
| Molecular Weight | 207.03 g/mol | [2][] |
| Appearance | Off-white to light yellow powder/solid | [2][] |
| Boiling Point | 257 °C | [] |
| Density | 1.68 g/cm³ | [] |
| Synonyms | 5-bromobenzene-1,3-dicarbonitrile | [2][] |
Exposure Controls and Personal Protection
Strict adherence to the following exposure control measures and use of personal protective equipment (PPE) is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are essential. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7] |
| Skin Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile) are required. For prolonged contact, consult glove manufacturer compatibility data.[7] |
| Lab Coat | A flame-resistant lab coat or other protective clothing must be worn to prevent skin contact.[6][7] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | If engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Avoid dust formation.[5] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store locked up.
First Aid Measures
In case of exposure, immediate medical attention is required.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] Call a POISON CENTER or doctor if you feel unwell.[6] If breathing has stopped, provide artificial respiration.
-
If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4][6] If skin irritation persists, seek medical attention.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth.[4][6] Immediately call a POISON CENTER or doctor.[4] Do NOT induce vomiting.
Accidental Release and Disposal
-
Accidental Release: Evacuate the area.[4] Wear appropriate personal protective equipment. Avoid generating dust. Sweep up the spilled material and shovel it into suitable, closed containers for disposal.[5] Prevent the product from entering drains.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6] This should be done via an approved waste disposal plant.[6]
Experimental Protocols and Reactivity
Experimental Protocols: No specific experimental protocols for safety and handling were found in the search results. Standard laboratory procedures for handling powdered toxic chemicals should be followed. This includes weighing the compound in a ventilated enclosure and using appropriate containment for reactions.
Reactivity and Stability:
-
Stability: Stable under normal conditions.[5]
-
Incompatible Materials: Strong oxidizing agents. Nitriles can be incompatible with strong acids, strong bases, and strong reducing agents.[8]
-
Hazardous Decomposition Products: In case of fire, hazardous combustion gases or vapors may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Logical workflow for handling this compound.
References
Methodological & Application
Applications of 5-Bromoisophthalonitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisophthalonitrile, also known as 5-bromo-1,3-benzenedicarbonitrile, is a versatile and highly valuable building block in modern organic synthesis.[1][2][3] Its unique trifunctional structure, featuring a bromine atom and two nitrile groups on a benzene ring, offers multiple reaction sites for constructing complex organic molecules. The electron-withdrawing nature of the two cyano groups enhances the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution, while the bromine atom serves as a key handle for a variety of cross-coupling reactions. This combination of reactive sites makes this compound an attractive starting material for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.[1]
This document provides detailed application notes and representative protocols for the use of this compound in several key organic transformations.
Key Applications and Reaction Types
The reactivity of this compound can be broadly categorized into two main areas: reactions at the bromine substituent and transformations of the nitrile groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is readily employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This is one of the most powerful applications of this reagent.
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.
-
Sonogashira Coupling: For the formation of aryl-alkyne derivatives.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the presence of two nitrile groups, facilitates the displacement of the bromide by various nucleophiles.
-
Reduction of Nitrile Groups: The two nitrile functionalities can be reduced to form primary amines, providing a pathway to diamine-containing molecules.
Data Presentation: Summary of Reaction Conditions
The following tables summarize representative reaction conditions for the key applications of this compound. Please note that these are generalized conditions based on reactions with analogous substrates and may require optimization for specific target molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrates | This compound, Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-3 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) |
| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O, or DMF |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
| Yield | Good to excellent (typically >70%) |
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Substrates | This compound, Terminal alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |
| Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-12 hours |
| Yield | Good to excellent (typically >80%) |
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition |
| Substrates | This compound, Nucleophile (e.g., R-OH, R-SH, R₂NH) |
| Base | NaH, K₂CO₃, or other suitable base |
| Solvent | DMF, DMSO, or THF |
| Temperature | Room temperature to 150 °C |
| Reaction Time | 1-24 hours |
| Yield | Moderate to excellent, substrate-dependent |
Table 4: Representative Conditions for Reduction of Nitriles
| Parameter | Condition |
| Substrate | This compound |
| Reducing Agent | LiAlH₄ or H₂ with a metal catalyst (e.g., Raney Ni, Pd/C) |
| Solvent | THF or Ethanol (for catalytic hydrogenation) |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-24 hours |
| Yield | Good to high |
Experimental Protocols
Disclaimer: The following protocols are representative and have been adapted from established procedures for structurally similar compounds. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 5-phenylisophthalonitrile.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired 5-phenylisophthalonitrile.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 5-(phenylethynyl)isophthalonitrile.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 5-(phenylethynyl)isophthalonitrile.
Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
Objective: To synthesize 5-methoxyisophthalonitrile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) or Sodium metal (Na) and anhydrous methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous DMF (10 mL).
-
In a separate flask, prepare a solution of sodium methoxide (1.5 mmol) in anhydrous DMF or generate it in situ by carefully adding sodium metal to anhydrous methanol, followed by removal of excess methanol under reduced pressure and dissolution of the residue in DMF.
-
Add the sodium methoxide solution to the solution of this compound at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography to yield pure 5-methoxyisophthalonitrile.
Protocol 4: Reduction of this compound to 5-Bromo-1,3-benzenedimethanamine
Objective: To synthesize 5-bromo-1,3-bis(aminomethyl)benzene.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Diethyl ether
Procedure:
-
To a dry three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (3.0 mmol) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC (note: the product will be highly polar).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-1,3-benzenedimethanamine, which can be purified further if necessary.
Visualizations
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: 5-Bromoisophthalonitrile as a Versatile Precursor in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromoisophthalonitrile as a versatile precursor in the synthesis of novel chemical entities with potential pharmaceutical applications. While direct synthesis of currently marketed drugs from this compound is not widely documented, its chemical structure presents a valuable scaffold for the development of diverse molecular architectures in drug discovery.
This compound, with its two nitrile groups and a bromine atom on a benzene ring, offers multiple reaction sites for chemical modification.[1] The nitrile groups can be hydrolyzed, reduced, or converted to various nitrogen-containing heterocycles. The bromine atom is amenable to substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This dual reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[1]
While specific examples of pharmaceuticals derived directly from this compound are not prevalent in the reviewed literature, a structurally related compound, 5-Bromophthalide, serves as a key intermediate in the industrial synthesis of the well-known antidepressant, citalopram.[2][3][4] The synthetic pathways and methodologies used for 5-Bromophthalide can serve as a valuable reference and inspiration for the potential applications of this compound.
I. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 160892-07-9 |
| Molecular Formula | C₈H₃BrN₂ |
| Molecular Weight | 207.03 g/mol |
| Appearance | White to yellowish solid |
| Purity | Typically ≥97% |
Source: Information compiled from supplier data sheets.[1]
II. Experimental Protocols: Synthesis of Pharmaceutical Precursors
The following protocols are based on established synthetic routes for a related and industrially significant pharmaceutical intermediate, 5-Bromophthalide, which is a precursor for Citalopram.[2][3][4][5] These methodologies can be adapted for the functionalization of this compound.
Protocol 1: Diazotization-Bromination Route for Synthesis of 5-Bromophthalide
This common method involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.[2][4][5]
Materials:
-
5-Aminophthalide
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Suitable reaction vessel and stirring apparatus
Procedure:
-
Suspend 5-aminophthalide in an aqueous solution of hydrobromic acid (e.g., 4M) in a reaction vessel.
-
Cool the mixture to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromophthalide.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Citalopram Synthesis Intermediate (Illustrative)
| Parameter | Route 1: Reduction of 4-Bromophthalic Anhydride | Route 2: Multi-step from Phthalic Imide |
| Starting Material | 4-Bromophthalic Anhydride | Phthalic Imide |
| Key Steps | Reduction | Nitration, Reduction, Diazotization, Bromination |
| Overall Yield | Information not explicitly stated | > 48% |
| Key Advantages | Fewer synthetic steps, readily available starting material | Higher potential for isomer control |
Source: Data adapted from technical guides on industrial synthesis.[3][5]
Protocol 2: Synthesis of 5-Bromophthalide from Phthalic Imide
This multi-step synthesis is another established industrial route.[3][5]
Overall Reaction Scheme: Phthalic Imide → Nitration → Nitro Reduction → Carbonyl Reduction → Diazotization-Bromination → 5-Bromophthalide
Detailed Steps:
-
Nitration: React phthalic imide with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group.
-
Nitro Reduction: Reduce the nitro group to an amino group using a suitable reducing agent (e.g., zinc powder in an acidic or basic medium).[4][5]
-
Carbonyl Reduction: The specifics of this step can vary, but it involves the transformation of one of the carbonyl groups.
-
Diazotization-Bromination: Follow the procedure outlined in Protocol 1, starting from the resulting amino-substituted intermediate.[5]
III. Potential Signaling Pathways and Therapeutic Targets
While this compound itself is a precursor, the derivatives that can be synthesized from it could target a wide array of biological pathways implicated in various diseases. The structural motifs that can be generated are relevant to several classes of therapeutic agents. For instance, the synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, targeting receptors and enzymes involved in numerous signaling pathways.
The following diagram illustrates a generalized workflow for drug discovery starting from a versatile precursor like this compound.
Caption: Drug discovery workflow from a precursor.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, such as kinase inhibitors.
References
Application Notes and Protocols: 5-Bromoisophthalonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisophthalonitrile is a versatile aromatic building block characterized by a benzene ring substituted with a bromine atom and two nitrile groups at positions 1, 3, and 5, respectively. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and, notably, agrochemicals.[1] The presence of multiple reactive sites—the bromine atom amenable to cross-coupling reactions and the two nitrile groups that can undergo cyclization and other transformations—allows for the construction of diverse heterocyclic scaffolds, which are often the core of modern pesticides.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical intermediates, with a focus on the pathway towards potent insecticides like chlorantraniliprole and cyantraniliprole.
Application in the Synthesis of Diamide Insecticides
This compound serves as a key starting material for the synthesis of the pyrazole carboxylic acid core of the highly effective diamide class of insecticides, which includes chlorantraniliprole and cyantraniliprole. These insecticides act as ryanodine receptor modulators, disrupting calcium regulation in insects and leading to paralysis and death. The core structure required for this activity is a substituted pyrazole ring.
A proposed synthetic strategy leverages this compound to construct the essential 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid intermediate. This multi-step synthesis involves the formation of a pyrazole ring from the dinitrile functionality, followed by N-arylation and functional group manipulations.
Synthetic Pathway Overview
The logical workflow for the conversion of this compound to the key pyrazole intermediate and subsequently to the final agrochemical is outlined below.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisophthalonitrile is a versatile chemical intermediate utilized in the synthesis of a variety of functionalized molecules relevant to medicinal chemistry and materials science. The presence of two nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromine atom by a range of nucleophiles. This protocol provides a detailed methodology for performing nucleophilic substitution on this compound, offering a foundation for the synthesis of novel substituted isophthalonitrile derivatives. These derivatives are key building blocks in the development of new therapeutic agents and functional materials.
Reaction Principle
The electron-withdrawing nature of the two nitrile groups on the isophthalonitrile ring facilitates the attack of a nucleophile at the carbon atom bearing the bromine atom. This addition-elimination mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the bromide ion yields the substituted product. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the nucleophile or to neutralize the HBr formed during the reaction.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-substituted isophthalonitrile.
Data Presentation
Table 1: Summary of Reaction Components and Conditions
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Amine (e.g., Morpholine) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Table 2: Representative Experimental Results
| Nucleophile | Product | Yield (%) | Purity (%) |
| Morpholine | 5-(Morpholin-4-yl)isophthalonitrile | 85 | >98 |
| Piperidine | 5-(Piperidin-1-yl)isophthalonitrile | 82 | >98 |
| Thiophenol | 5-(Phenylthio)isophthalonitrile | 78 | >97 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the nucleophilic substitution on this compound.
Reaction Mechanism
Caption: Simplified mechanism of nucleophilic aromatic substitution.
The Pivotal Role of 5-Bromoisophthalonitrile in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromoisophthalonitrile, a versatile aromatic compound, is emerging as a critical building block in the field of materials science. Its unique molecular architecture, featuring two nitrile (-CN) groups and a bromine (-Br) atom on a benzene ring, offers a dual reactivity that makes it an ideal candidate for the synthesis of advanced porous materials. The nitrile groups can participate in cyclotrimerization reactions to form covalent triazine frameworks (CTFs), a subclass of covalent organic frameworks (COFs), while the bromine atom provides a site for various cross-coupling reactions, enabling the integration of diverse functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs), highlighting their potential in gas storage, separation, and photocatalysis.
Application Notes
This compound serves as a key monomer and linker in the fabrication of highly porous and functional materials. The strategic placement of its reactive groups allows for the precise design of framework structures with tailored properties.
1. Synthesis of Porous Organic Polymers (POPs) for Gas Adsorption:
The dinitrile functionality of this compound is particularly suited for the synthesis of nitrogen-rich porous polymers. These materials exhibit strong interactions with CO2 molecules due to the polar nature of the triazine units and the accessible nitrogen sites, making them promising candidates for carbon capture and storage applications. While specific data for POPs derived solely from this compound is limited in publicly available literature, representative data for functionalized POPs demonstrate their high CO2 uptake capacity and selectivity.
Table 1: Representative CO2 Adsorption Data for Functionalized Porous Organic Polymers
| Polymer Name | Functional Groups | BET Surface Area (m²/g) | CO2 Uptake (mmol/g) at 273 K, 1 bar | CO2/N2 Selectivity |
| SNU-C1 | Carboxy and Triazole | Not Specified | ~4.0 | High |
| F-CTF | Perfluoro | Not Specified | High | High |
| N-rich POPs | Amine | Variable | 1.16 - 1.47 | High |
2. Development of Metal-Organic Frameworks (MOFs) for Photocatalysis:
The bromine and nitrile functionalities of this compound can be utilized to construct MOFs with photocatalytic properties. The aromatic core can act as a photosensitizer, while the nitrile groups can coordinate with metal centers. The bromine atom can be used for post-synthetic modification to introduce catalytic sites. These MOFs can be employed for the degradation of organic pollutants in water. For instance, MOFs can generate reactive oxygen species (ROS) under UV or visible light irradiation, leading to the decomposition of dyes like methylene blue.
Table 2: Representative Photocatalytic Degradation Data for MOFs
| MOF Name | Pollutant | Degradation Efficiency (%) | Time (min) | Light Source |
| Zn(II)-based MOF | Methylene Blue | >90 | 180 | UV |
| ZnO@Co-BDC | Methylene Blue | 87.5 | 80 | Visible |
| 2%Cu/MIL-125-derived TiO2 | Methylene Blue | 92.3 | 300 | Visible |
3. Fabrication of Functionalized Materials via Post-Synthetic Modification:
The bromine atom on the this compound moiety within a polymer or framework serves as a versatile handle for post-synthetic modification. This allows for the introduction of various functional groups through well-established chemical reactions such as Suzuki or Sonogashira cross-coupling. This approach enables the fine-tuning of the material's properties for specific applications, such as enhancing selectivity in gas separation or introducing catalytic activity.
Experimental Protocols
The following are generalized protocols for the synthesis of porous materials using nitrile-containing precursors like this compound. Researchers should adapt these protocols based on the specific target material and available laboratory equipment.
Protocol 1: Solvothermal Synthesis of a Covalent Triazine Framework (CTF)
This protocol describes a general procedure for the synthesis of a CTF from a dinitrile monomer like this compound via ionothermal cyclotrimerization.
Materials:
-
This compound
-
Zinc Chloride (ZnCl2), anhydrous
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
In a glovebox, add this compound and a molar excess of anhydrous ZnCl2 to a glass ampoule.
-
Evacuate and seal the ampoule under vacuum.
-
Place the sealed ampoule in a furnace and heat according to a programmed temperature profile (e.g., ramp to 400 °C over 2 hours, hold for 10 hours, then cool to room temperature).
-
After cooling, carefully open the ampoule and collect the solid product.
-
Grind the solid into a fine powder.
-
Wash the powder extensively with deionized water to remove ZnCl2.
-
Subsequently, wash with a dilute HCl solution, followed by deionized water until the filtrate is neutral.
-
Wash the product with methanol and then with acetone.
-
Dry the resulting CTF powder in a vacuum oven at 150 °C overnight.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the triazine rings and the disappearance of the nitrile groups.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[1][2]
Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol outlines a general method for synthesizing a MOF using a linker derived from this compound. The nitrile groups would typically be hydrolyzed to carboxylic acids to act as the coordinating groups.
Materials:
-
5-Bromoisophthalic acid (hydrolyzed from this compound)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve the 5-Bromoisophthalic acid linker and the metal salt in the chosen solvent in a glass vial.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120 °C) and maintain for a set period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Characterization:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature at which guest molecules are removed.
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To measure the BET surface area and pore volume.
Visualizations
The following diagrams illustrate key processes related to the application of materials derived from this compound.
Caption: Workflow for the synthesis and characterization of a CTF.
References
Application Notes and Protocols for the Synthesis of Polymers Using 5-Bromoisophthalonitrile as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel polymers utilizing 5-Bromoisophthalonitrile as a key monomer. The unique trifunctional nature of this monomer, possessing two nitrile groups and a reactive bromine atom, allows for its application in the synthesis of various high-performance polymers, including poly(arylene ether nitrile)s and porous organic polymers (POPs). The resulting materials exhibit promising properties for applications in advanced materials, and potentially as scaffolds or delivery systems in drug development.
Synthesis of Poly(arylene ether nitrile)s via Nucleophilic Aromatic Substitution
Poly(arylene ether nitrile)s (PENs) are a class of high-performance engineering plastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of PENs using this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction with various bisphenols. The nitrile groups on the polymer backbone can enhance adhesion and provide sites for further chemical modification or crosslinking.
Experimental Protocol: Synthesis of a Poly(arylene ether nitrile) from this compound and Bisphenol A
This protocol details the synthesis of a representative poly(arylene ether nitrile) via the nucleophilic displacement of the bromine atom on this compound by the phenoxide of Bisphenol A.
Materials:
-
This compound (reactant)
-
Bisphenol A (co-monomer)
-
Potassium carbonate (K2CO3), anhydrous (base)
-
N,N-Dimethylacetamide (DMAc), anhydrous (solvent)
-
Toluene (azeotroping agent)
-
Methanol (precipitating agent)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound and Bisphenol A.
-
Solvent and Base Addition: Add anhydrous DMAc to dissolve the monomers, followed by the addition of a slight excess of anhydrous potassium carbonate (e.g., 1.1 to 1.5 molar equivalents with respect to the bisphenol).
-
Azeotropic Dehydration: Add toluene to the reaction mixture to facilitate the azeotropic removal of water generated from the reaction of the bisphenol with the base. Heat the mixture to reflux (typically 140-150 °C) for 2-4 hours, or until no more water is collected in the Dean-Stark trap.
-
Polymerization: After the removal of toluene, increase the reaction temperature to 160-180 °C to initiate the polymerization. Maintain the reaction at this temperature under a nitrogen atmosphere for 8-24 hours, or until a significant increase in viscosity is observed.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and slowly pour it into a vigorously stirred excess of methanol to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any inorganic salts.
-
Further purify the polymer by boiling it in a dilute HCl solution to remove any remaining potassium carbonate, followed by washing with deionized water until the filtrate is neutral.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by various techniques to determine its structure and properties.
| Property | Method of Analysis |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Weight | Gel Permeation Chromatography (GPC) |
| Thermal Stability | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) |
Synthesis of Porous Organic Polymers (POPs)
The dual reactivity of this compound, featuring nitrile groups and a bromine atom, makes it a suitable monomer for the synthesis of porous organic polymers (POPs). These materials are characterized by high surface areas, tunable porosity, and excellent stability, making them attractive for applications in gas storage and separation, catalysis, and sensing. The polymerization can proceed through various cross-coupling reactions, such as Suzuki or Sonogashira coupling, involving the bromine atom, while the nitrile groups can either remain as functional sites within the pores or participate in further reactions like trimerization to form triazine linkages.
Conceptual Protocol: Synthesis of a Porous Organic Polymer via Suzuki Polycondensation
This protocol outlines a general approach for the synthesis of a POP from this compound and a suitable bis(boronic acid) or bis(boronate ester) co-monomer.
Materials:
-
This compound (monomer)
-
Aromatic diboronic acid or ester (e.g., 1,4-benzenediboronic acid) (co-monomer)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., a mixture of dioxane and water, or dimethylformamide)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the diboronic acid/ester co-monomer, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Polymerization: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and stir for 24 to 72 hours. The polymer will precipitate out of the solution as it forms.
-
Work-up and Purification: After cooling to room temperature, filter the solid polymer and wash it extensively with various solvents (e.g., water, methanol, chloroform, acetone) to remove any unreacted monomers, catalyst residues, and oligomers.
-
Drying: Dry the purified porous polymer under vacuum.
Characterization:
The properties of the resulting POP are crucial for its performance in various applications.
| Property | Method of Analysis |
| Porosity & Surface Area | Nitrogen physisorption (BET analysis) |
| Thermal Stability | Thermogravimetric Analysis (TGA) |
| Morphology | Scanning Electron Microscopy (SEM) |
| Chemical Structure | Solid-State NMR Spectroscopy, FTIR Spectroscopy |
Disclaimer
The provided protocols are intended as a general guide. Researchers should consult the relevant scientific literature and adapt the procedures as necessary for their specific experimental setup and safety considerations. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
Application Notes and Protocols: Reactions of the Nitrile Group in 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical reactions involving the nitrile functional groups of 5-Bromoisophthalonitrile. This versatile building block, featuring two nitrile groups and a bromine atom on an aromatic ring, offers a gateway to a diverse range of chemical entities relevant to pharmaceutical and materials science research.
Overview of Reactivity
This compound is a highly versatile chemical intermediate. Its reactivity is primarily centered around the two nitrile groups and the bromine substituent. The electron-withdrawing nature of the nitrile and bromo groups deactivates the aromatic ring towards electrophilic substitution but makes the carbon atoms of the nitrile groups susceptible to nucleophilic attack. This allows for a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocyclic systems. The bromine atom can also participate in various metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Key Reactions and Protocols
This section details the experimental protocols for the principal reactions of the nitrile groups in this compound.
Hydrolysis to 5-Bromoisophthalic Acid
The hydrolysis of the dinitrile to the corresponding dicarboxylic acid is a fundamental transformation, providing a precursor for polyesters, polyamides, and metal-organic frameworks (MOFs). Both acidic and basic conditions can be employed for this reaction.
Reaction Scheme:
Experimental Protocol (Acid-Catalyzed Hydrolysis):
A proposed protocol based on the general principles of nitrile hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Precipitation and Filtration: The product, 5-bromoisophthalic acid, will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual acid and then dry it under vacuum.
Quantitative Data Summary:
| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acid Hydrolysis | H₂SO₄/H₂O (1:1) | 100-120 | 12-24 | >90 (estimated) | General Procedure |
Characterization Data for 5-Bromoisophthalic Acid:
-
Appearance: White solid.
-
Melting Point: 270-275 °C.[1]
-
Molecular Formula: C₈H₅BrO₄.[2]
-
Molecular Weight: 245.03 g/mol .[2]
-
¹H NMR (DMSO-d₆): δ 8.3-8.5 (m, 3H).
-
IR (KBr, cm⁻¹): 3400-2500 (broad, O-H), 1700 (C=O), 1600, 1450.
Reduction to 5-Bromo-1,3-bis(aminomethyl)benzene
The reduction of the nitrile groups to primary amines yields 5-bromo-1,3-bis(aminomethyl)benzene, a valuable monomer for the synthesis of polyamides and a precursor for various ligands and pharmaceutical intermediates. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄).
Reaction Scheme:
Experimental Protocol (Catalytic Hydrogenation):
This protocol is adapted from procedures for the reduction of isophthalonitrile.
-
Catalyst Preparation: In a high-pressure autoclave, place this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel or a supported Nickel-Cobalt catalyst (e.g., 5-10 wt%).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 atm).
-
Reaction Conditions: Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
Experimental Protocol (LiAlH₄ Reduction):
This is a general procedure for nitrile reduction.[3][4][5][6][7]
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Filtration and Extraction: A granular precipitate will form. Filter the solid and wash it with THF or diethyl ether. Combine the organic filtrates.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data Summary:
| Reaction | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂/Raney Ni | Methanol | 80-120 | 4-8 | >90 (estimated) | Adapted from literature on isophthalonitrile reduction.[8][9] |
| Chemical Reduction | LiAlH₄ | THF | Reflux | 4-12 | 70-85 (estimated) | General Procedure.[3][4][5][6][7] |
Characterization Data for 5-Bromo-1,3-bis(aminomethyl)benzene:
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
¹H NMR (CDCl₃): δ 7.3-7.5 (m, 3H, Ar-H), 3.8-3.9 (s, 4H, CH₂), 1.5-2.0 (br s, 4H, NH₂).
-
¹³C NMR (CDCl₃): δ 143.0, 130.0, 128.5, 122.5, 45.5.
-
IR (neat, cm⁻¹): 3350, 3280 (N-H stretch), 3050, 2920, 2850 (C-H stretch), 1600 (N-H bend), 1470.
[3+2] Cycloaddition to Bis-tetrazole
The nitrile groups can undergo a [3+2] cycloaddition reaction with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
Reaction Scheme:
Experimental Protocol (Zinc Bromide Catalyzed):
This protocol is based on the Sharpless conditions for tetrazole synthesis.[10]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of water and isopropanol (e.g., 1:1), add sodium azide (NaN₃) (2.2 eq) and zinc bromide (ZnBr₂) (1.1 eq).
-
Heating: Heat the reaction mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2.
-
Precipitation and Filtration: The bis-tetrazole product will precipitate. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with water and then dry it under vacuum.
Quantitative Data Summary:
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cycloaddition | NaN₃, ZnBr₂ | H₂O/i-PrOH | Reflux | 12-24 | >90 (estimated) | Adapted from Sharpless protocol.[10] |
Characterization Data for 5,5'-(5-Bromo-1,3-phenylene)bis(1H-tetrazole):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 16.5-17.5 (br s, 2H, N-H), 8.5-8.7 (m, 3H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 155.0, 133.0, 131.0, 125.0, 122.0.
-
IR (KBr, cm⁻¹): 3400-2500 (broad, N-H), 1600, 1550, 1450 (aromatic and tetrazole ring stretches).
Visualized Workflows and Pathways
General Reaction Pathways of this compound
The following diagram illustrates the primary reaction pathways for the nitrile groups of this compound.
Caption: Key reactions of the nitrile groups in this compound.
Experimental Workflow for Hydrolysis
This diagram outlines the typical laboratory workflow for the hydrolysis of this compound.
References
- 1. 5-Bromoisophthalic acid 23351-91-9 [sigmaaldrich.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Industrial Production of 5-Bromoisophthalonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale production of 5-Bromoisophthalonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The information is intended for researchers, scientists, and drug development professionals involved in process chemistry, scale-up, and manufacturing.
Overview
This compound, also known as 5-bromo-1,3-benzenedicarbonitrile, is a crucial building block in organic synthesis. Its industrial production primarily relies on the electrophilic bromination of isophthalonitrile. The choice of brominating agent and reaction conditions is critical to ensure high yield, purity, and cost-effectiveness on a large scale. This document outlines two primary industrial methods: direct bromination using molecular bromine and bromination with N-Bromosuccinimide (NBS).
Comparative Analysis of Industrial Synthesis Routes
The selection of a synthetic pathway for the large-scale production of this compound involves a trade-off between factors such as reagent cost, safety, reaction selectivity, and waste disposal.
| Parameter | Method 1: Direct Bromination | Method 2: N-Bromosuccinimide (NBS) Bromination |
| Starting Material | Isophthalonitrile | Isophthalonitrile |
| Key Reagents | Bromine (Br₂), Lewis Acid Catalyst (e.g., FeBr₃, AlCl₃), Solvent (e.g., Dichloromethane, 1,2-Dichloroethane) | N-Bromosuccinimide (NBS), Acid Catalyst (e.g., H₂SO₄), Solvent (e.g., Acetonitrile, Sulfuric Acid) |
| Typical Yield | 80-90% (crude) | 85-95% (crude) |
| Purity (crude) | 90-95% | 95-98% |
| Key Advantages | Lower reagent cost (Bromine is generally cheaper than NBS). | Higher selectivity, leading to fewer byproducts. Safer to handle than liquid bromine on a large scale. Milder reaction conditions are often possible. |
| Key Challenges | Handling of corrosive and hazardous liquid bromine. Potential for over-bromination, leading to di- and tri-brominated impurities. Catalyst removal and waste treatment. | Higher reagent cost (NBS). Disposal of succinimide byproduct. |
Experimental Protocols
The following protocols are representative of industrial-scale synthesis and may require optimization based on specific plant capabilities and desired product specifications.
Method 1: Direct Bromination of Isophthalonitrile
This method involves the direct electrophilic substitution of bromine onto the isophthalonitrile ring, catalyzed by a Lewis acid.
Reaction Scheme:
Protocol:
-
Reactor Setup: Charge a glass-lined or other suitably corrosion-resistant reactor with isophthalonitrile and a chlorinated solvent such as 1,2-dichloroethane.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
Reactant Addition: Cool the mixture to 0-5 °C. Slowly add liquid bromine to the stirred reaction mixture, maintaining the temperature within the specified range. The addition is highly exothermic and requires careful control.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), until the desired conversion of isophthalonitrile is achieved.
-
Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding it to a chilled aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted bromine.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove acidic byproducts.
-
Solvent Removal: Concentrate the organic layer by distillation to recover the solvent and obtain the crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent system, such as ethanol/water or toluene.
Quantitative Data (Representative):
| Parameter | Value |
| Isophthalonitrile Input | 100 kg |
| Bromine | 138 kg (1.1 eq) |
| Iron(III) Bromide | 2.3 kg (0.01 eq) |
| 1,2-Dichloroethane | 500 L |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 4-6 hours |
| Expected Crude Yield | 145-162 kg (80-90%) |
| Expected Purity (post-crystallization) | >99% |
Method 2: N-Bromosuccinimide (NBS) Bromination
This method utilizes N-Bromosuccinimide as the brominating agent, which is a solid and often considered safer to handle in large quantities than liquid bromine.
Reaction Scheme:
Protocol:
-
Reactor Setup: Charge the reactor with isophthalonitrile and a suitable solvent such as concentrated sulfuric acid or acetonitrile.
-
Reagent Addition: To the stirred mixture, add N-Bromosuccinimide in portions. The addition may cause a slight exotherm, which should be controlled. In some procedures, a catalytic amount of a strong acid is used if the solvent is not sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and maintain it until the reaction is complete, as determined by HPLC or GC analysis.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate out of the aqueous solution.
-
Isolation: Isolate the solid product by filtration and wash it thoroughly with water to remove any remaining acid and the succinimide byproduct.
-
Drying: Dry the product under vacuum at a suitable temperature.
-
Purification: If necessary, further purify the product by recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Isophthalonitrile Input | 100 kg |
| N-Bromosuccinimide | 152 kg (1.1 eq) |
| Solvent (e.g., Concentrated H₂SO₄) | 400 L |
| Reaction Temperature | 40-60 °C |
| Reaction Time | 3-5 hours |
| Expected Crude Yield | 153-171 kg (85-95%) |
| Expected Purity (post-crystallization) | >99.5% |
Purification of this compound
Crystallization is the most common and effective method for the purification of this compound on an industrial scale.
Protocol: Recrystallization
-
Dissolution: In a suitable crystallization vessel, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by filtration or centrifugation.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the final product in a vacuum oven at a controlled temperature to remove all traces of solvent.
Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Synthesis Methods
Caption: Comparison of the two primary industrial synthesis routes for this compound.
Troubleshooting & Optimization
optimizing yield and purity in 5-Bromoisophthalonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 5-Bromoisophthalonitrile. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
The Sandmeyer Reaction: This route starts with the diazotization of 5-amino-1,3-benzenedicarbonitrile, followed by a copper(I) bromide-mediated substitution.[1][2] This method is often preferred for its regioselectivity.
-
Direct Bromination: This involves the electrophilic bromination of isophthalonitrile using a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) with a Lewis acid catalyst.[3][4]
Q2: I am experiencing a low yield in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the Sandmeyer reaction for this compound synthesis can stem from several factors:
-
Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is critical. Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5]
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally labile. Maintaining a low temperature throughout the diazotization and before the addition of the copper(I) bromide is crucial.
-
Suboptimal Catalyst Activity: The copper(I) bromide catalyst plays a key role. Ensure it is of high purity and that an adequate amount is used.
-
Side Reactions: The formation of byproducts, such as phenols (from reaction with water) or de-brominated isophthalonitrile, can reduce the yield of the desired product.
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted starting materials (5-amino-1,3-benzenedicarbonitrile or isophthalonitrile), and byproducts from side reactions. For the Sandmeyer route, potential impurities include the corresponding phenol and de-aminated isophthalonitrile. In direct bromination, over-brominated products (dibromoisophthalonitriles) can be a significant impurity.
Purification can be effectively achieved through:
-
Recrystallization: This is a highly effective method for purifying solid this compound. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[6]
-
Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography can be employed.[7][8] A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
Q4: Can I use N-Bromosuccinimide (NBS) for the direct bromination of isophthalonitrile?
A4: Yes, NBS is a suitable and often safer alternative to liquid bromine for the bromination of isophthalonitrile.[3][4] The reaction is typically carried out in a suitable solvent, such as acetonitrile or a chlorinated solvent, and may be initiated by a radical initiator (like AIBN) or by light.[4]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low yield in Sandmeyer Reaction | Incomplete diazotization. | Ensure the dropwise addition of sodium nitrite solution at 0-5 °C with vigorous stirring. Allow sufficient time for the reaction to complete before proceeding. |
| Decomposition of diazonium salt. | Maintain a strict temperature control below 5 °C during diazotization and before the Sandmeyer reaction. Prepare the diazonium salt fresh and use it immediately. | |
| Inefficient copper catalyst. | Use freshly prepared or high-purity copper(I) bromide. Ensure the catalyst is fully dissolved or suspended in the reaction medium. | |
| Low yield in Direct Bromination | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure the brominating agent (e.g., NBS) is added portion-wise to maintain a steady reaction rate. |
| Formation of multiple brominated species. | Carefully control the stoichiometry of the brominating agent. Use a slight excess to ensure full conversion of the starting material, but avoid a large excess which can lead to di- and tri-brominated byproducts. | |
| General Low Yield | Mechanical losses during work-up and purification. | Ensure efficient extraction of the product from the aqueous phase. Minimize transfers between flasks. When recrystallizing, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor. |
Low Purity
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material in the final product. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of the starting material before work-up. |
| Formation of colored impurities. | Side reactions or decomposition. | During work-up, wash the organic layer with a sodium bisulfite solution to remove any residual bromine. Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in separating isomers or closely related byproducts. | Similar physical properties of the desired product and impurities. | Optimize the recrystallization solvent system. If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system to achieve better separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures.[1][9]
Materials:
-
5-amino-1,3-benzenedicarbonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-amino-1,3-benzenedicarbonitrile in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound via Direct Bromination with NBS
This protocol is based on general procedures for aromatic bromination using NBS.[4][10]
Materials:
-
Isophthalonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent)
-
Radical initiator (e.g., AIBN) or a light source
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isophthalonitrile in acetonitrile.
-
Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN). Alternatively, the reaction can be initiated by irradiating with a UV lamp.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bisulfite solution to remove any unreacted bromine.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Sandmeyer Reaction | Direct Bromination (NBS) |
| Starting Material | 5-amino-1,3-benzenedicarbonitrile | Isophthalonitrile |
| Key Reagents | NaNO₂, HBr, CuBr | NBS, Radical Initiator/Light |
| Typical Yield | Moderate to High | Moderate to High |
| Key Advantages | High regioselectivity. | Readily available starting material. |
| Potential Drawbacks | Instability of diazonium intermediate. | Potential for over-bromination. |
Table 2: Recrystallization Solvents for Purification
| Solvent | Expected Purity | Notes |
| Ethanol | >98% | Good for removing polar and non-polar impurities. |
| Isopropanol | >98% | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate / Hexanes | >99% | A two-solvent system can provide excellent purification for crystalline solids. |
| Toluene | >97% | Can be effective, but care must be taken due to its higher boiling point. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
common side reactions in the bromination of isophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of isophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of isophthalonitrile?
A1: Due to the electron-withdrawing nature of the two nitrile groups, the aromatic ring of isophthalonitrile is deactivated, often requiring harsh reaction conditions for bromination. These conditions can lead to several side reactions, including:
-
Over-bromination: The introduction of more than one bromine atom onto the aromatic ring to yield di- or even poly-brominated products.
-
Nitration: If the bromination is carried out in the presence of nitric acid, nitration of the aromatic ring can occur as a competitive electrophilic substitution.[1][2][3][4]
-
Hydrolysis of Nitrile Groups: Under strong acidic or basic conditions, particularly with heating, the nitrile functional groups can be hydrolyzed to form amides or carboxylic acids.[5][6][7][8][9]
Q2: My reaction is producing a significant amount of di-brominated product. How can I favor mono-bromination?
A2: To minimize over-bromination, you should carefully control the reaction stoichiometry and conditions. Consider the following adjustments:
-
Reduce the amount of brominating agent: Use a stoichiometric amount or only a slight excess of the brominating agent relative to the isophthalonitrile.
-
Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-brominated product.
-
Shorten the reaction time: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired mono-brominated product is the major component. For instance, in the bromination of the related isophthalic acid, a shorter reaction time yielded the mono-bromo product, while a longer time resulted in the di-bromo product.[1]
Q3: I am observing nitrated byproducts in my reaction mixture. What is the cause and how can I prevent this?
A3: The formation of nitrated byproducts occurs when the reaction medium contains a nitrating agent, which is common when using a mixture of bromine and concentrated nitric acid.[1][2][3][4] In the absence of bromine, isophthalic acid (a similar substrate) undergoes nitration in concentrated nitric acid.[1][3] To avoid this:
-
Use a non-nitrating bromination system: Employ alternative brominating agents such as N-bromosuccinimide (NBS) with a suitable initiator or solvent.
-
Change the acid catalyst: If an acid is required, consider using a non-nitrating acid like sulfuric acid, although this may also require careful optimization to avoid other side reactions.
Q4: How can I detect and characterize the common side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a qualitative idea of the number of products formed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can help to separate the components of the reaction mixture and provide their mass-to-charge ratios, aiding in the identification of mono-, di-brominated, and nitrated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products, allowing for unambiguous identification of isomers and byproducts.
Q5: Are there any known issues with the stability of the nitrile groups during bromination?
A5: Yes, the nitrile groups can be susceptible to hydrolysis under certain conditions.[5][6][7][8][9] This is more likely to occur if the reaction is performed in the presence of strong acids or bases at elevated temperatures for extended periods. The hydrolysis would initially produce an amide and could proceed to a carboxylic acid. If you suspect nitrile group hydrolysis, you can look for the characteristic signals of amide or carboxylic acid protons in ¹H NMR and the corresponding carbonyl signals in ¹³C NMR and infrared (IR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired mono-brominated product | Incomplete reaction or formation of multiple side products. | Optimize reaction time and temperature. Use a more selective brominating agent. Carefully monitor the reaction progress. |
| Formation of poly-brominated products | Excess brominating agent, high reaction temperature, or long reaction time. | Reduce the stoichiometry of the brominating agent. Lower the reaction temperature and shorten the reaction time. |
| Presence of nitrated byproducts | Use of nitric acid as a solvent or catalyst. | Switch to a non-nitrating bromination system (e.g., NBS). |
| Evidence of nitrile group hydrolysis (amide or carboxylic acid formation) | Harsh acidic or basic conditions, high temperature, and prolonged reaction time. | Use milder reaction conditions. If a strong acid is necessary, try to perform the reaction at a lower temperature. Consider using a non-aqueous workup if possible. |
| Difficult purification of the desired product | Presence of multiple, closely-related side products. | Optimize the reaction to maximize the yield of the desired product and minimize side reactions. Employ advanced purification techniques like column chromatography with a carefully selected eluent system or recrystallization. |
Data Presentation
The following table summarizes the results of the bromination of isophthalic acid, a close structural analog of isophthalonitrile, which can provide insights into expected outcomes.
| Starting Material | Brominating Agent/Conditions | Reaction Time | Major Product(s) | Yield | Reference |
| Isophthalic acid | Br₂ in concentrated HNO₃ at 20°C | 1 hour | 5-Bromoisophthalic acid | 55% | [1] |
| Isophthalic acid | Br₂ in concentrated HNO₃ at 20°C | 22 hours | 4,5-Dibromoisophthalic acid | 65% | [1] |
| Isophthalic acid | Concentrated HNO₃ at 20°C (no Br₂) | - | 5-Nitroisophthalic acid | High | [1][3] |
Experimental Protocols
Cited Experimental Protocol for Bromination of Isophthalic Acid:
To a solution of isophthalic acid in concentrated nitric acid, an excess of bromine was added. The mixture was stirred at 20°C. For the synthesis of 5-bromoisophthalic acid, the reaction was allowed to proceed for 1 hour. For the synthesis of 4,5-dibromoisophthalic acid, the reaction was stirred for 22 hours. The products were then isolated from the reaction mixture.[1]
Visualizations
Caption: Reaction pathways in the bromination of isophthalonitrile.
References
- 1. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 2. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 3. scirp.org [scirp.org]
- 4. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Crude 5-Bromoisophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromoisophthalonitrile. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted isophthalonitrile, over-brominated or under-brominated isophthalonitriles, and residual solvents from the synthesis. The synthesis of related brominated compounds can sometimes result in positional isomers as impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis and to confirm the structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
-
Cause: The solute is precipitating from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.
-
Solution:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Allow the solution to cool more slowly to encourage crystal formation. You can do this by insulating the flask.
-
If the problem persists, consider using a lower-boiling point solvent or a co-solvent system.
-
Problem: No crystal formation upon cooling.
-
Cause: The solution may not be supersaturated, meaning too much solvent was used, or the presence of impurities is inhibiting crystallization.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound to the solution.
-
If supersaturation is the issue, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Problem: Low recovery of purified product.
-
Cause: This could be due to using too much solvent, cooling the solution too quickly leading to the formation of very fine crystals that pass through the filter paper, or incomplete precipitation.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to form larger crystals.
-
Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation before filtration.
-
The mother liquor can be concentrated to obtain a second crop of crystals.
-
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Cause: The chosen eluent system may not have the optimal polarity to effectively separate the components. The column might also be overloaded.
-
Solution:
-
Optimize the eluent system using Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point for aromatic nitriles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
-
Use a less polar solvent system for closely related impurities to improve separation.
-
Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Problem: The compound is stuck on the column.
-
Cause: The eluent may be too non-polar to move the compound down the column, or the compound may be interacting too strongly with the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[1]
-
Problem: Cracking of the silica gel bed.
-
Cause: This is often caused by the column running dry or by heat generated from the interaction of the solvent with the silica gel.
-
Solution:
-
Always keep the solvent level above the top of the silica gel.
-
Pack the column carefully and ensure it is fully wetted with the initial eluent before loading the sample.
-
Data Presentation
| Purification Method | Key Parameters | Typical Purity | Typical Yield | Reference |
| Recrystallization | Solvent: Methanol | >99% | ~80% | (Based on purification of the related 5-bromoisophthalic acid)[2] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient | >98% | Variable | (General principle for aromatic nitriles)[1] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is adapted from the purification of a structurally similar compound, 5-bromoisophthalic acid, and is a good starting point for this compound.[2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
This is a general protocol for the purification of an organic compound using silica gel column chromatography. The eluent system should be optimized by TLC first.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of 0.2-0.3 for this compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Allow the solvent to drain until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: 5-Bromoisophthalonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoisophthalonitrile. The following information is designed to help diagnose and resolve common issues encountered during experiments, ensuring successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the common causes?
Low or no conversion in a Suzuki-Miyaura coupling reaction is a frequent issue. The primary factors to investigate include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be deactivating prematurely. Ensure you are using a fresh, high-quality palladium catalyst. For challenging couplings, consider using a pre-activated Pd(0) catalyst or a more modern, air-stable precatalyst.
-
Suboptimal Reaction Conditions: The temperature, base, or solvent system may not be ideal for this specific substrate. It is recommended to screen different parameters. A temperature range of 80-110 °C is typical for Suzuki couplings.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary.[1]
-
Poor Reagent Quality: The purity of all starting materials, including this compound, the boronic acid or ester, the base, and the solvent, is critical. Boronic acids, in particular, can degrade over time.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to rapid catalyst deactivation. Ensure you are using a robust inert atmosphere throughout the reaction.
Q2: I am observing significant side products in my cross-coupling reaction. What are the likely culprits?
The formation of side products can significantly lower the yield of your desired product. Common side reactions include:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid with itself. Thoroughly degassing the reaction mixture is crucial to minimize this.
-
Dehalogenation: The bromine atom on this compound can be replaced by a hydrogen atom, leading to the formation of isophthalonitrile. This can occur if the organopalladium intermediate reacts with a hydride source in the reaction mixture before transmetalation.
-
Hydrolysis of Nitrile Groups: The two nitrile groups on the aromatic ring are susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of amides or carboxylic acids.[2][3][4][5] This is a critical consideration when choosing your reaction conditions, especially the base and any acidic workup steps.
Q3: My Buchwald-Hartwig amination reaction is not proceeding as expected. What should I check?
Similar to other cross-coupling reactions, the success of a Buchwald-Hartwig amination depends on several factors:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For aryl bromides, a variety of ligands can be effective, and screening may be necessary to find the optimal one for your specific amine.
-
Base Selection: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.
Q4: Are there any specific storage and handling recommendations for this compound?
This compound is generally a stable solid. However, to ensure its purity and reactivity, it is recommended to:
-
Store it in a tightly sealed container in a cool, dry place.
-
Avoid prolonged exposure to moisture and air.
-
For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). • For Suzuki reactions, try a pre-catalyst system. |
| Suboptimal Ligand | • Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki; BINAP, DPPF for Buchwald-Hartwig).[6] |
| Incorrect Base | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). |
| Inappropriate Solvent | • Try different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, often with water for Suzuki). |
| Low Temperature | • Gradually increase the reaction temperature in increments of 10 °C. |
| Poor Reagent Purity | • Use freshly purchased or purified starting materials and reagents. • Ensure solvents are anhydrous where required. |
| Oxygen Contamination | • Degas the solvent and reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Formation of Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki) | Presence of oxygen. | • Improve degassing of the reaction mixture. |
| Dehalogenation Product (Isophthalonitrile) | Hydride source in the reaction mixture. | • Use anhydrous solvents. • Ensure the base is not a source of hydrides. |
| Nitrile Hydrolysis Products (Amides, Carboxylic Acids) | Reaction with water under acidic or basic conditions. | • Use anhydrous conditions if possible. • If aqueous conditions are necessary, consider using a milder base or a shorter reaction time. • Perform workup at a neutral pH if the product is sensitive to acid or base. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; optimization of specific parameters will likely be necessary.
| Parameter | Recommendation |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) or Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical approach to troubleshooting failed reactions.
References
Technical Support Center: Improving Reaction Conditions for 5-Bromoisophthalonitrile Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 5-Bromoisophthalonitrile.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, offering targeted solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors depending on the synthetic route.
-
For the Sandmeyer Reaction (from 5-aminoisophthalonitrile):
-
Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. This requires maintaining a low temperature (ideally 0-5°C) and slow, dropwise addition of sodium nitrite.[1]
-
Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable. Premature decomposition can be minimized by keeping the reaction temperature strictly controlled below 5°C until the addition to the copper(I) bromide solution.[1]
-
Inefficient Copper Catalyst: Use freshly prepared, high-quality copper(I) bromide (CuBr) for the best results. The activity of the catalyst is crucial for the efficient conversion of the diazonium salt to the final product.[1]
-
-
For Direct Bromination (from isophthalonitrile):
-
Insufficiently Activating Conditions: The two nitrile groups are strongly deactivating, making electrophilic aromatic substitution difficult.[2] This often necessitates harsh conditions, such as using fuming sulfuric acid and high temperatures (100-160°C), to drive the reaction to completion.[2][3]
-
Suboptimal Brominating Agent: While molecular bromine (Br₂) is common, N-Bromosuccinimide (NBS) can be an effective alternative, sometimes requiring acid catalysis to proceed efficiently.[4]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal endpoint.
-
Q2: I'm observing a significant amount of di-brominated product and other impurities. How can I enhance selectivity?
A2: The formation of side products, particularly from over-bromination, is a common challenge in direct bromination methods.
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the isophthalonitrile substrate. Using a large excess of bromine or NBS will invariably lead to the formation of di- and poly-brominated products.[5] A molar ratio of bromine to substrate between 0.5 and 1.5 is often recommended for mono-bromo products.[3]
-
Temperature and Addition Rate: In direct bromination, add the brominating agent slowly and maintain the recommended reaction temperature. For the Sandmeyer reaction, side products like phenols can form if the diazonium salt reacts with water.[6] This can be minimized by using a well-prepared catalyst solution and controlling the addition of the diazonium salt.
Q3: The purification of my crude this compound is proving difficult. What are the most effective purification strategies?
A3: Effective purification is key to obtaining a high-purity final product.
-
Recrystallization: This is the most common and highly effective method for purifying crude this compound.[7][8] Solvents such as isopropanol or aqueous ethylene glycol dimethyl ether have been used effectively.[7][9] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.[8]
-
Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography can be employed for further purification. This is particularly useful for separating products with close polarities.
-
Washing: After filtration, thoroughly wash the collected solid with cold water to remove residual acids and inorganic salts from the reaction mixture.[7]
Q4: During the Sandmeyer reaction, I notice gas evolution before adding the diazonium salt to the copper catalyst. What is happening and how can I prevent it?
A4: This indicates the premature decomposition of your diazonium salt, which is likely due to an increase in temperature. The diazonium group (N₂) is an excellent leaving group, and the salt will readily decompose, releasing nitrogen gas, if the temperature rises above 5-10°C.
-
Strict Temperature Control: Use an ice-salt bath to maintain the temperature of the diazotization reaction between 0-5°C.[1]
-
Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. Do not store the diazonium salt.
-
Slow Reagent Addition: Add the sodium nitrite solution very slowly (dropwise) to the acidic amine solution to prevent localized heating (exotherms) that could accelerate decomposition.[7]
Quantitative Data Summary
The tables below summarize typical reaction conditions for the primary synthesis routes to this compound and related compounds.
Table 1: Sandmeyer Reaction Conditions for Aryl Bromide Synthesis
| Step | Reagent | Solvent/Acid | Temperature (°C) | Key Considerations | Reference |
|---|---|---|---|---|---|
| Diazotization | 5-Aminoisophthalonitrile, Sodium Nitrite (NaNO₂) | Hydrobromic Acid (HBr) | 0 - 5 | Slow, dropwise addition of NaNO₂ is critical. | [1][7] |
| Bromination | Diazonium Salt Solution, Copper(I) Bromide (CuBr) | Hydrobromic Acid (HBr) | 70 - 75 | Add diazonium salt portion-wise to the hot CuBr solution. |[1] |
Table 2: Direct Bromination of Isophthalic Acid Derivatives
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isophthalic Acid | Bromine (Br₂) | 10 wt% Fuming Sulfuric Acid | 150 | 81.9 (crude) | [2] |
| Dimethyl Isophthalate | Bromine (Br₂) | 10 wt% Fuming Sulfuric Acid | 120 | 50.4 (crude) | [2] |
| Isophthalic Acid | N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified |[10] |
Detailed Experimental Protocol
Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established procedures for the Sandmeyer reaction.[1][7][11]
Step 1: Diazotization of 5-Aminoisophthalonitrile
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-aminoisophthalonitrile in 4M hydrobromic acid (HBr).
-
Cool the suspension to 0°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in deionized water.
-
While maintaining the reaction temperature between 0-5°C, add the sodium nitrite solution dropwise to the stirred suspension.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. Heat this solution to approximately 70-75°C.[1]
-
Slowly and carefully add the cold diazonium salt solution (from Step 1) in portions to the hot copper(I) bromide solution. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and collect the resulting solid precipitate by vacuum filtration.
-
Wash the filtered solid thoroughly with cold water until the filtrate is neutral to remove residual acid and copper salts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final, high-purity product.[7]
Mandatory Visualizations
The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting common synthesis problems.
Caption: Reaction pathway for the synthesis of this compound via the Sandmeyer reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of 5-Bromoisophthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 5-Bromoisophthalonitrile by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase. | Ensure the mobile phase pH is appropriate to suppress the ionization of any acidic or basic functional groups. Consider using a mobile phase with a buffer. If tailing persists, a different column chemistry may be needed.[1][2][3][4] |
| Column overload. | Reduce the sample concentration or injection volume.[2][3] | |
| Blocked column frit. | Reverse-flush the column. If the problem persists, replace the frit or the column.[3][4] | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[4] |
| Column collapse. | Replace the column and ensure operating conditions (pressure, pH) are within the column's specifications.[2] | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Run a blank gradient to identify the source of contamination. Purge the system and use fresh, high-purity mobile phase and sample solvent.[2] |
| Carryover from a previous injection. | Implement a needle wash step with a strong solvent between injections. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and verify the flow rate.[4] |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Poor Resolution Between Peaks | Suboptimal mobile phase composition. | Adjust the organic-to-aqueous ratio in the mobile phase. A shallower gradient may improve the separation of closely eluting peaks. |
| Inappropriate column chemistry. | Consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Starting Material: Isophthalonitrile
-
Isomeric Impurities: 2-Bromoisophthalonitrile, 4-Bromoisophthalonitrile
-
Over-brominated Impurity: 3,5-Dibromoisophthalonitrile
-
Hydrolysis Product: 5-Bromoisophthalamide
Q2: What is a recommended starting HPLC method for analyzing this compound?
A2: A good starting point for method development is a reversed-phase HPLC method. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My baseline is noisy. What should I do?
A3: A noisy baseline can be caused by several factors. First, ensure your mobile phase is properly degassed. Air bubbles passing through the detector will cause baseline noise. Also, check for any leaks in the system. If the problem persists, the issue might be with the detector lamp, which may need replacement.
Q4: I see an unexpected peak in my chromatogram. How can I identify it?
A4: To identify an unknown peak, you can spike your sample with known potential impurities to see if the retention time matches. For definitive identification, techniques like HPLC-MS (Mass Spectrometry) can be used to determine the molecular weight of the compound in the unknown peak.
Q5: How can I improve the separation of isomeric impurities?
A5: Isomeric impurities can be challenging to separate. To improve resolution, you can try optimizing the mobile phase composition, such as using a different organic modifier (e.g., methanol instead of acetonitrile) or adjusting the pH. A longer column or a column with a smaller particle size can also enhance separation efficiency.
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This protocol outlines a reversed-phase HPLC method for the separation and identification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Suspected impurity reference standards (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the this compound sample to be tested in the same manner as the standard solution to achieve a similar concentration.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times relative to the main peak and their peak areas.
-
Data Presentation
Table 1: Hypothetical Retention Times of this compound and Potential Impurities
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Isophthalonitrile | 8.5 | 0.71 |
| 5-Bromoisophthalamide | 9.8 | 0.82 |
| This compound | 12.0 | 1.00 |
| 2-Bromoisophthalonitrile | 12.5 | 1.04 |
| 4-Bromoisophthalonitrile | 12.8 | 1.07 |
| 3,5-Dibromoisophthalonitrile | 15.2 | 1.27 |
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
Technical Support Center: 5-Bromoisophthalonitrile - Stability and Degradation Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Bromoisophthalonitrile. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions, primarily:
-
Hydrolysis: The nitrile functional groups can undergo hydrolysis, especially under strong acidic or basic conditions, to form corresponding amides and carboxylic acids.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, potentially leading to debromination or other structural changes.[1]
-
Thermal Stress: High temperatures can cause decomposition. While isophthalonitrile itself is relatively stable, the presence of the bromine atom may influence its thermal stability.[2][3]
-
Oxidative Conditions: Strong oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of the molecule, potentially affecting the nitrile groups or the aromatic ring.[4][5]
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions, the two nitrile groups are the most reactive sites. The degradation is expected to proceed in a stepwise manner.
-
Mild basic or acidic conditions: Partial hydrolysis may occur, leading to the formation of 5-bromo-3-cyanobenzamide and subsequently 5-bromo-isophthalamide.
-
Harsh acidic or basic conditions: Complete hydrolysis will lead to the formation of 5-bromo-3-cyanobenzoic acid and ultimately 5-bromoisophthalic acid.[6][7][8]
Q3: How can I minimize the degradation of this compound during storage?
A3: To ensure the stability of this compound, it is recommended to:
-
Store in a tightly sealed container to protect from moisture.
-
Keep in a cool, dry, and dark place to prevent thermal degradation and photodegradation.
-
Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is to be stored for an extended period, to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected side products in reactions involving this compound.
This could be due to the degradation of the starting material or its reaction with incompatible solvents or reagents.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock | 1. Verify the purity of the starting material using a suitable analytical method like HPLC or NMR. 2. If purity is low, purify the compound by recrystallization or column chromatography before use. 3. Always use freshly opened or properly stored material. |
| Incompatibility with reaction solvent | 1. Ensure the solvent is dry and deoxygenated, especially for sensitive reactions like cross-coupling. 2. Check the compatibility of this compound with the chosen solvent. Aromatic nitriles are generally compatible with common organic solvents like THF, DMF, and acetonitrile, but prolonged heating in protic or highly polar solvents might lead to degradation.[9][10] |
| Side reactions due to reaction conditions | 1. Carefully control the reaction temperature. Overheating can lead to thermal decomposition. 2. Optimize the stoichiometry of reagents. Excess of strong bases or nucleophiles can lead to unwanted side reactions with the nitrile or bromo groups. |
Issue 2: Observing new, unexpected peaks in HPLC analysis of a this compound sample.
This often indicates the presence of degradation products or impurities from the synthesis.
| Potential Cause | Troubleshooting Step |
| Hydrolysis during sample preparation or analysis | 1. Use aprotic solvents for sample dissolution if possible. 2. If aqueous mobile phases are necessary for HPLC, ensure the pH is neutral and the analysis time is minimized. 3. Analyze a freshly prepared sample to see if the impurity peaks grow over time. |
| Photodegradation | 1. Protect the sample from light during preparation and analysis by using amber vials or covering the vials with aluminum foil. 2. Compare the chromatogram of a light-exposed sample with a sample that has been kept in the dark. |
| Thermal Degradation | 1. Avoid excessive heating during sample preparation. 2. If using a heated autosampler, minimize the residence time of the sample at high temperatures. |
| Synthetic Impurities | 1. Review the synthetic route of the this compound. Common impurities could include isomers (e.g., 2- or 4-bromoisophthalonitrile) or starting materials from the synthesis.[11] 2. Use a high-resolution analytical technique like LC-MS to identify the mass of the unknown peaks and deduce their potential structures. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment and Degradation Monitoring
This protocol provides a general starting point for the analysis of this compound and its potential degradation products. Optimization may be required based on the specific sample matrix and instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often effective for separating aromatic compounds.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 220 nm or 254 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study - Hydrolysis
This protocol outlines a typical procedure for a forced degradation study under acidic and basic conditions to identify potential hydrolytic degradation products.
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using the HPLC method described in Protocol 1 to monitor the degradation of the parent compound and the formation of new peaks.
Quantitative Data
Table 1: Hydrolysis Rate Constants of Analogous Aromatic Nitriles
| Compound | Condition | Rate Constant (k) | Reference |
| Benzonitrile | Acidic (H₂SO₄) | Varies with acid concentration | [12] |
| Benzonitrile | Basic (NaOH) | Varies with base concentration | [13] |
Note: The presence of a bromine atom, an electron-withdrawing group, on the aromatic ring is expected to influence the rate of hydrolysis of the nitrile groups.
Visualizations
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.
Caption: Predicted hydrolysis pathway of this compound.
Caption: Potential photodegradation pathway of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the stability of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 12. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Managing Reaction Temperature for Selective Bromination
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature for selective bromination experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for achieving selective bromination?
Temperature is a primary factor that dictates whether a reaction is under kinetic or thermodynamic control.[1][2][3] At lower temperatures, the reaction product that forms the fastest (the kinetic product) is favored because most molecules have only enough energy to overcome the lowest activation energy barrier.[4][5] At higher temperatures, the system has enough energy to overcome higher activation barriers and even reverse the formation of the less stable kinetic product. This allows the reaction to reach equilibrium, favoring the most stable product (the thermodynamic product).[1][2] Therefore, controlling the temperature allows chemists to steer the reaction toward the desired, more selective outcome.
Q2: What is the difference between kinetic and thermodynamic control in the context of bromination?
Kinetic and thermodynamic control refer to the factors that determine the major product of a reaction with multiple possible outcomes.
-
Kinetic Control: This prevails at lower temperatures where the reaction is essentially irreversible.[1] The major product is the one that forms the fastest, which corresponds to the reaction pathway with the lowest activation energy.[3] The kinetic product is not necessarily the most stable one.
-
Thermodynamic Control: This is established at higher temperatures when the reaction becomes reversible.[1] Given enough energy and time, an equilibrium is established between the products. The major product will be the most thermodynamically stable one, which is not always the one that forms the fastest.[2][5]
Q3: How does temperature affect regioselectivity in electrophilic aromatic bromination?
In the electrophilic bromination of substituted aromatic rings, temperature can influence the ratio of ortho versus para isomers. To enhance para-selectivity, it is often necessary to conduct the reaction at the lowest effective temperature.[6] For example, the regiospecific bromination of catechol with N-bromosuccinimide (NBS) at -30 °C yields 100% of the 4-brominated (para) product.[6][7][8] Running the same reaction at a higher temperature is more likely to produce a mixture of isomers because more molecules will have sufficient energy to overcome the activation barrier for the formation of the ortho product.[6][7]
Q4: How does temperature influence selectivity in free-radical bromination of alkanes?
Free-radical bromination is significantly more selective than chlorination, a fact explained by Hammond's postulate.[6] The key hydrogen abstraction step in bromination is endothermic, meaning the transition state is "late" and resembles the alkyl radical product.[6][9] This makes the reaction highly sensitive to the stability of the radical intermediate (tertiary > secondary > primary). Lowering the temperature further enhances this inherent selectivity.[10] While higher temperatures increase the reaction rate, they can decrease selectivity by providing enough energy to overcome the activation barriers for the formation of less stable radicals.
Q5: What are the most common side reactions related to improper temperature control?
Improper temperature control is a leading cause of side reactions. The most common issues include:
-
Overbromination: This results in di- or poly-brominated products, especially with highly activated aromatic compounds.[4][11] Excessively high temperatures can increase the rate of subsequent bromination reactions.
-
Loss of Regioselectivity: As discussed, higher temperatures can lead to the formation of undesired isomers (e.g., a mix of ortho and para products).[6][7]
-
Decomposition: Many brominating agents, such as N-bromosuccinimide (NBS), can decompose at elevated temperatures, reducing the reaction's efficiency.[6]
-
Runaway Reactions: Many bromination reactions are exothermic.[6] Without proper cooling and controlled addition of the brominating agent, the temperature can rise uncontrollably, leading to side products and potential safety hazards.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high , favoring the thermodynamic product or reducing selectivity. 2. Solvent effects are influencing the reaction pathway. | 1. Lower the reaction temperature significantly. For electrophilic aromatic brominations, temperatures of 0 °C, -30 °C, or even -78 °C may be required to favor the kinetic product.[6][7] For free-radical reactions, lower temperatures also improve selectivity.[12] 2. Screen different solvents. Solvent polarity can impact regioselectivity and should be optimized for the specific substrate.[13] |
| Overbromination (Di- or Poly-bromination Observed) | 1. Reaction temperature is too high , increasing the rate of subsequent brominations. 2. Brominating agent is too reactive for the substrate (e.g., using Br₂ with a highly activated ring). 3. Addition of brominating agent is too fast. | 1. Perform the reaction at a lower temperature (e.g., 0-20 °C) to control the reaction rate.[4] 2. Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is a common, more selective alternative to liquid bromine.[6][11] 3. Add the brominating agent slowly or dropwise to maintain a low concentration in the reaction mixture. |
| Low or No Reaction Conversion | 1. Reaction temperature is too low , preventing molecules from overcoming the activation energy. 2. Insufficient reaction time. | 1. Gradually increase the reaction temperature. Some reactions require heating (e.g., to 60 °C or 90 °C) to proceed at a reasonable rate.[6][7] Monitor the reaction closely by TLC or GC to find the optimal balance between rate and selectivity. 2. Extend the reaction time. Some reactions at lower temperatures may require several hours or overnight stirring to reach completion.[6][8] |
| Reaction is Uncontrolled or Exothermic | 1. Reaction is highly exothermic. 2. Rate of addition of the brominating agent is too high. | 1. Ensure efficient cooling. Use an ice bath or a suitable cooling bath (e.g., dry ice/acetone) throughout the addition of the reagent.[4] 2. Add the brominating agent slowly and dropwise while monitoring the internal temperature of the reaction.[6] |
Data Presentation: Temperature Effects on Selectivity
Table 1: Temperature Effects on Product Distribution in Electrophilic Addition/Substitution
| Reaction | Substrate | Reagent | Temperature | Kinetic Product (Major) | Thermodynamic Product (Major) | Reference(s) |
| Electrophilic Addition | 1,3-Butadiene | HBr | -80 °C to 0 °C | 3-bromo-1-butene (1,2-addition) | [1][3] | |
| Electrophilic Addition | 1,3-Butadiene | HBr | 40 °C | 1-bromo-2-butene (1,4-addition) | [1][3] | |
| Electrophilic Aromatic Substitution | Catechol | NBS, HBF₄ | -30 °C to RT | 4-bromocatechol (100% para) | Mixture of Isomers (at higher temp) | [6][7][8] |
| Sulfonation | Naphthalene | SO₃, H₂SO₄ | 80 °C | 1-naphthalenesulfonic acid | [3] | |
| Sulfonation | Naphthalene | SO₃, H₂SO₄ | 160 °C | 2-naphthalenesulfonic acid | [3] |
Table 2: Selectivity in Free-Radical Halogenation of Propane
| Halogenation | C-H Bond | Relative Reactivity | Product Ratio (Secondary:Primary) | Selectivity Ratio (Secondary:Primary) | Reference(s) |
| Bromination | Secondary | 97% | 97 : 3 | 97 : 1 | [14] |
| Primary | 3% | ||||
| Chlorination | Secondary | 57% | 57 : 43 | 1.3 : 1 | [14] |
| Primary | 43% |
Experimental Protocols
Protocol 1: Highly Regiospecific Bromination of Catechol [6][8]
This protocol details the para-selective bromination of an activated aromatic ring by maintaining a low initial reaction temperature.
-
Preparation: Dissolve catechol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly and simultaneously add N-bromosuccinimide (NBS) (1.0 mmol) and fluoroboric acid (HBF₄) to the cooled solution. Maintain stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature.
-
Stirring: Continue to stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product using a suitable organic solvent (e.g., dichloromethane). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the 4-brominated product.
Protocol 2: Selective α-Bromination of Acetophenone using Bromine in Methanol [4]
This method demonstrates temperature control for the selective monobromination at the α-position of a ketone.
-
Preparation: Dissolve acetophenone (2.08 mmol) in methanol (50 mL) in a round-bottom flask. Add concentrated HCl (1 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Prepare a solution of bromine (2 mmol) in methanol (10 mL). Add this solution dropwise to the cooled acetophenone mixture while stirring.
-
Reaction: Continue stirring at 0-5 °C for 1 hour.
-
Warming: Allow the reaction to warm to room temperature and stir for an additional hour.
-
Workup: Remove the solvent under reduced pressure. Neutralize the remaining residue with a 10% sodium bicarbonate solution and extract the product with ethyl acetate.
Protocol 3: Selective Benzylic Bromination in a Continuous Flow System [12]
This protocol illustrates how temperature can be adjusted in a flow reactor to control selectivity for mono- vs. di-bromination of reactive substrates.
-
Preparation: Prepare a 0.5 M solution of the benzylic starting material and N-bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile.
-
System Setup: Use a flow reactor constructed from transparent fluorinated ethylene polymer (FEP) tubing, irradiated with a compact fluorescent lamp.
-
Temperature Control for High Selectivity: For reactive substrates prone to dibromination, set the reactor temperature to 0 °C to improve selectivity for the monobrominated product.
-
Temperature Control for Unreactive Substrates: For less reactive substrates, increase the reactor temperature to 40 °C or 60 °C to achieve full conversion.
-
Reaction: Pump the prepared solution through the temperature-controlled reactor at a determined flow rate to achieve the desired residence time (e.g., 13 to 50 minutes).
-
Workup: The crude reaction mixture collected from the reactor output is evaporated under reduced pressure. The residue is then dissolved in a suitable solvent (e.g., diethyl ether) and washed with distilled water to isolate the product.
Visualizations
Caption: Kinetic vs. Thermodynamic control pathways.
Caption: Troubleshooting decision tree for poor selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for 5-Bromoisophthalonitrile Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving 5-Bromoisophthalonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenge arises from the electronic properties of this compound. The two electron-withdrawing nitrile (-CN) groups make the aryl bromide electron-deficient. This electronic nature significantly influences the oxidative addition step in the catalytic cycle. While this can make the C-Br bond more reactive towards oxidative addition, it can also increase the susceptibility to side reactions. Careful selection of the catalyst, ligand, and base is crucial to ensure high yields and minimize undesired byproducts.
Q2: Which palladium catalysts and ligands are generally recommended for cross-coupling with electron-deficient aryl bromides like this compound?
A2: For electron-deficient aryl bromides, palladium catalysts paired with electron-rich and sterically bulky phosphine ligands are highly recommended. These ligands help to stabilize the palladium(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] Catalyst systems based on ligands such as SPhos, XPhos, and RuPhos are excellent starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5] For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is standard, though copper-free systems are also effective.[6][7]
Q3: How do I choose the appropriate base for my cross-coupling reaction?
A3: The choice of base is critical and depends on the specific cross-coupling reaction and the solvent used. For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[8][9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for challenging couplings.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[10][11] For Sonogashira and Heck reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[12][13]
Q4: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?
A4: Dehalogenation, or debromination, is a common side reaction, particularly with electron-deficient aryl halides.[1][14] It can be caused by certain bases or impurities acting as hydride sources. To minimize this, consider the following:
-
Base Selection: Switch to a non-hydridic base. For instance, if you suspect your base is problematic, consider alternatives like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
Q5: My reaction is not going to completion, and I have low conversion of my starting material. What should I investigate first?
A5: Low or no conversion is a frequent issue in cross-coupling reactions. The first aspects to troubleshoot are:
-
Catalyst Activity: Ensure your palladium precursor and ligand are of good quality and have been stored correctly. The active Pd(0) species may not be forming efficiently. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst can lead to more reliable results.[14]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to rapid catalyst deactivation.[14]
-
Reaction Conditions: The temperature may be too low, or the base may be too weak for this specific substrate. A screen of different solvents, bases, and temperatures is often necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low to no yield | Inactive catalyst | Use a fresh palladium source and ligand. Consider using a pre-catalyst like an XPhos Pd G3 palladacycle.[5] |
| Poor choice of base/solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF).[8][9] | |
| Low reaction temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[5] | |
| Homocoupling of boronic acid | Presence of oxygen | Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[14] |
| Debromination of starting material | Hydride source present | Use high-purity, anhydrous solvents and screen alternative, non-hydridic bases.[14] |
Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low to no yield | Inactive catalyst system | Use fresh Pd catalyst and CuI co-catalyst. Ensure the amine base is pure and dry. |
| Insufficiently strong base | Triethylamine is common, but a stronger amine base may be required. | |
| Alkyne homocoupling (Glaser coupling) | Presence of oxygen with Cu(I) | Rigorously degas the reaction mixture and maintain an inert atmosphere. |
| Reaction stalls | Catalyst deactivation | Consider a copper-free Sonogashira protocol, which can sometimes be more robust. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low to no yield | Inappropriate ligand | Use a bulky, electron-rich biarylphosphine ligand such as XantPhos, SPhos, or BrettPhos.[15][16] |
| Base is too weak | Strong bases like NaOtBu or LHMDS are typically necessary.[10][11] | |
| Catalyst inhibition | The amine substrate or product can sometimes inhibit the catalyst. Adjusting the stoichiometry or using a different ligand can help. | |
| Side reactions | Steric hindrance | For bulky amines, a more sterically demanding ligand may be required to facilitate reductive elimination. |
Heck Coupling
| Problem | Potential Cause | Suggested Solution |
| Low to no yield | Inactive catalyst | Use a stable palladium source like Pd(OAc)₂ with a suitable phosphine ligand.[12] |
| Poor regioselectivity | The choice of ligand and additives can influence the regioselectivity of the alkene insertion. | |
| Polymerization of the alkene | High reaction temperature or concentration | Lower the reaction temperature and/or dilute the reaction mixture. |
| Double bond isomerization | Presence of palladium-hydride species | Add a hydride scavenger or use specific ligands that suppress isomerization. |
Data Presentation: Recommended Catalyst Systems
The following tables provide a summary of generally effective catalyst systems for the cross-coupling of electron-deficient aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | A robust system for many aryl bromides.[8] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | Effective for less sterically demanding couplings.[8] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | A classic catalyst, but may be less effective for challenging substrates.[9] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100-120 | A cost-effective, nickel-based alternative.[8] |
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene or Dioxane | 80-110 | Good for a broad range of amines.[10] |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | 60-80 | Effective for primary amines.[16] |
| XantPhos Pd G3 | - | DBU | MeCN/Toluene | 140 | A pre-catalyst suitable for flow chemistry.[15] |
Table 3: Sonogashira Coupling Catalyst Systems
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-60 | Standard conditions for Sonogashira coupling.[13] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 60-100 | A common alternative catalyst system.[17] | |
| Pd(OAc)₂/PPh₃ | - | BuNH₂ | Toluene | 80-100 | Example of a copper-free system. |
Table 4: Heck Coupling Catalyst Systems
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 | Classical Jeffery conditions. |
| PdCl₂ | - | K₂CO₃ | DMF | 100-140 | Phosphine-free conditions. |
| Pd-NHC Complex | - | K₂CO₃ | DMF/H₂O | 80 | N-heterocyclic carbene ligands can offer high stability.[18] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling:
In an oven-dried Schlenk flask, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) are combined. The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. The palladium pre-catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%) is then added under a positive flow of inert gas. The degassed solvent system (e.g., toluene/water 10:1, 5 mL) is added via syringe. The reaction mixture is stirred vigorously and heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8][9]
General Protocol for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred for a few minutes. This compound (1.0 mmol) and the amine (1.1 mmol) are then added. The vessel is sealed and heated to 80-110 °C with stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Protocol for Sonogashira Coupling:
To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., Et₃N, 2-3 mmol) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The terminal alkyne (1.1-1.5 mmol) is then added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[13][17]
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromoisophthalonitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Bromoisophthalonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for producing this compound is through the direct electrophilic bromination of isophthalonitrile.[1] This typically involves the use of molecular bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[1][2] An alternative, often considered safer for laboratory-scale synthesis, is the use of N-Bromosuccinimide (NBS).[1]
Q2: What are the primary safety concerns during the scale-up of this compound production?
A2: The primary safety concerns revolve around the handling of hazardous materials. Molecular bromine (Br₂) is a highly corrosive, toxic, and volatile liquid that can cause severe burns upon contact and respiratory distress if inhaled.[3][4] Additionally, the nitrile functional groups in isophthalonitrile and the final product are toxic. It is crucial to prevent the formation of hydrogen cyanide (HCN) gas, which can occur if cyanide-containing compounds are exposed to acidic conditions. All operations should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), and with established protocols for handling spills and emergencies.[3]
Q3: What are the most common impurities encountered in this compound synthesis?
A3: The most common impurities include:
-
Unreacted Isophthalonitrile: Incomplete reaction can leave residual starting material.
-
Isomeric Byproducts: Bromination can occur at other positions on the aromatic ring, leading to the formation of isomers.
-
Di-brominated Products: Over-bromination can result in the formation of di-bromoisophthalonitrile.
-
Hydrolysis Products: Although nitriles are generally robust, harsh acidic or basic conditions, especially at elevated temperatures, could lead to the hydrolysis of the nitrile groups to amides or carboxylic acids.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the main product and any organic impurities.[5][6][7] Gas Chromatography (GC) can also be employed, particularly for assessing residual solvents.[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of unknown impurities.[6][8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase Temperature: Cautiously increase the reaction temperature. Note that higher temperatures can sometimes lead to more side products.[9] - Check Catalyst Activity: Ensure the Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active. Moisture can deactivate the catalyst. |
| Sub-optimal Reagent Stoichiometry | - Optimize Bromine/NBS Amount: An insufficient amount of brominating agent will lead to incomplete conversion. A large excess may promote the formation of di-brominated byproducts.[10] |
| Product Loss During Work-up | - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous work-up to minimize product loss to the aqueous layer. - Minimize Transfers: Each transfer of material can result in some loss. Streamline the work-up procedure where possible. |
Problem 2: High Levels of Impurities
| Impurity Type | Possible Cause | Suggested Solution |
| High Levels of Di-brominated Product | Excess Brominating Agent or Prolonged Reaction Time | - Reduce Stoichiometry of Brominating Agent: Carefully control the molar equivalents of Br₂ or NBS. - Shorten Reaction Time: Quench the reaction as soon as the starting material is consumed (as monitored by TLC/HPLC). - Control Temperature: Lowering the reaction temperature may improve selectivity. |
| Presence of Isomeric Impurities | Lack of Regioselectivity | - Choice of Catalyst: The Lewis acid catalyst can influence regioselectivity. Experiment with different catalysts (e.g., FeBr₃, AlCl₃, zeolites) to optimize for the desired isomer.[11] - Solvent Effects: The polarity of the solvent can influence the selectivity of the bromination reaction.[11] |
| Unreacted Starting Material | Incomplete Reaction | - Refer to the solutions for "Low Yield" due to incomplete reaction. |
Problem 3: Difficulty in Product Purification
| Issue | Possible Cause | Suggested Solution |
| "Oiling Out" During Recrystallization | Solution is Too Concentrated or Cooling Too Rapidly | - Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow for slower cooling. - Use a Co-solvent System: Introduce a miscible "anti-solvent" in which the product is less soluble to induce crystallization. |
| Poor Recovery After Recrystallization | Using Too Much Solvent or Product is Partially Soluble in Cold Solvent | - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool to a Lower Temperature: Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal precipitation. - Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to recover more product. |
| Co-precipitation of Impurities | Impurities Have Similar Solubility to the Product | - Choose a Different Recrystallization Solvent: Test a range of solvents to find one that selectively dissolves the impurities or the product. A solvent in which the impurities are highly soluble and the product is sparingly soluble at room temperature is ideal. - Perform a Slurry Wash: Stirring the crude product in a solvent in which it is poorly soluble can help to wash away more soluble impurities. |
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Bromination
| Parameter | Molecular Bromine (Br₂) with Lewis Acid | N-Bromosuccinimide (NBS) |
| Reactivity | High, requires a catalyst for deactivated rings. | Milder, often used for activated rings or benzylic/allylic bromination.[12] |
| Selectivity | Can be difficult to control, risk of over-bromination. | Generally offers better selectivity for monobromination.[13] |
| Safety | Highly toxic, corrosive, and volatile. Requires specialized handling procedures.[3][4] | Solid, easier and safer to handle than liquid bromine.[12] |
| Byproducts | HBr | Succinimide (water-soluble, generally easy to remove).[13] |
| Scale-up Considerations | Established industrial process, but with significant safety and handling challenges. | Safer for scale-up, but may be more expensive and generate more organic waste. |
Table 2: General Solvent Selection Guide for Recrystallization
| Solvent Class | Examples | General Applicability |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds.[14] |
| Ketones | Acetone | Good dissolving power for many organic compounds.[14] |
| Esters | Ethyl Acetate | A versatile solvent for a range of polarities.[14] |
| Hydrocarbons | Hexane, Toluene | Suitable for non-polar compounds; can be used as an anti-solvent.[14] |
| Chlorinated Solvents | Dichloromethane | Good solvent but often avoided due to environmental and health concerns. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good solvents, but their low boiling points can make them difficult to handle for recrystallization.[14] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a general guideline. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate PPE.
-
Reaction Setup: Charge a dry, inert-atmosphere-purged reactor with isophthalonitrile and a suitable solvent (e.g., a chlorinated hydrocarbon).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
Bromine Addition: Cool the mixture to 0-5 °C. Slowly add a stoichiometric amount of molecular bromine (Br₂) dropwise, maintaining the internal temperature below 10 °C. The reaction is exothermic and requires careful temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the isophthalonitrile is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a cold aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted bromine.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for the Purification of this compound by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an appropriately sized flask and add the minimum amount of hot recrystallization solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities in the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. icl-group-sustainability.com [icl-group-sustainability.com]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. google.com [google.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. nbinno.com [nbinno.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the characterization of 5-Bromoisophthalonitrile, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical technique is crucial for ensuring the purity, identity, and quality of this compound, which directly impacts the safety and efficacy of the final drug product. This document outlines the performance of common analytical techniques, supported by illustrative experimental data and detailed methodologies, to aid researchers in choosing the most appropriate method for their specific needs.
Introduction to this compound and its Analytical Challenges
This compound (5-bromo-1,3-benzenedicarbonitrile) is an aromatic compound containing two nitrile functional groups and a bromine atom attached to the benzene ring. Its chemical structure makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The primary analytical challenges in its characterization involve ensuring its identity, quantifying its purity, and detecting and quantifying any process-related impurities. Common impurities may arise from the synthesis process, which typically involves the bromination of isophthalonitrile. These can include unreacted starting materials and positional isomers, such as 2-bromo- and 4-bromoisophthalonitrile.
Comparison of Analytical Techniques
The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for purity determination and impurity profiling, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation and identification.
Table 1: Comparison of Quantitative Performance of Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) | 0.1 - 50 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Specificity | High (Good separation of isomers) | Very High (Mass fragmentation provides structural information) |
Note: The data presented in this table is illustrative and based on typical performance characteristics of the methods for similar aromatic nitriles and brominated compounds. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity assessment and quantification of this compound. A reversed-phase method is typically employed to separate the analyte from its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water is commonly used. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more retained components. For example, a gradient of 30% to 70% Acetonitrile over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: Approximately 25-30 minutes to ensure elution of all potential impurities.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution of the stock solution to cover the desired calibration range.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution to a similar concentration.
Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions. The purity of the sample can be calculated using the area percentage method or against the calibration curve for quantitative determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injection Mode: Splitless or split, depending on the concentration
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-15 °C/min, and hold for 5-10 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-350 amu
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane, Acetone).
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
Analysis: Inject the standard solution to determine the retention time and mass spectrum of this compound. Inject the sample solution to identify and quantify the analyte and any impurities by comparing their retention times and mass spectra to the standard and the mass spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm): The aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. For this compound, one would expect to see distinct signals for the protons at positions 2, 4, and 6.
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm): The nitrile carbons (-C≡N) will appear significantly downfield (around 115-120 ppm). The aromatic carbons will resonate in the region of 120-140 ppm. The carbon atom attached to the bromine will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
Expected Absorptions:
-
Nitrile (C≡N) stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.[1]
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-Br stretch: Typically observed in the fingerprint region below 1000 cm⁻¹.
Visualization of Experimental Workflows
Caption: Experimental workflow for the analysis of this compound by HPLC.
Caption: Experimental workflow for the analysis of this compound by GC-MS.
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC and GC-MS are powerful techniques for quantitative analysis and impurity profiling, offering high sensitivity and specificity. Spectroscopic methods such as NMR and IR are essential for the definitive structural confirmation and identification of the compound. The choice of method will depend on the specific analytical need, with chromatographic methods being ideal for quality control and purity assessment, and spectroscopic methods being the gold standard for structural elucidation. For comprehensive quality control, a combination of these techniques is recommended to ensure the identity, purity, and quality of this compound for its intended use in pharmaceutical development.
References
A Comparative Analysis of 5-Bromoisophthalonitrile and Its Isomers for Drug Discovery and Chemical Synthesis
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in the design and synthesis of novel pharmaceutical agents and functional materials. Bromoisophthalonitriles, as a class of compounds, offer a versatile scaffold featuring both cyano and bromo functionalities that can be selectively manipulated. This guide presents a comparative analysis of 5-Bromoisophthalonitrile and its constitutional isomers, 2-Bromoisophthalonitrile and 4-Bromoisophthalonitrile. The comparison focuses on their physicochemical properties and reactivity, supported by experimental data, to inform strategic decisions in synthesis and development workflows.
Physicochemical Properties: A Comparative Overview
Constitutional isomers, while sharing the same molecular formula (C₈H₃BrN₂), often exhibit distinct physical properties due to the different spatial arrangement of their atoms.[1][2] These differences, such as melting point and solubility, can impact reaction conditions and purification strategies. The key physicochemical properties of the bromoisophthalonitrile isomers are summarized below.
Table 1: Physicochemical Properties of Bromoisophthalonitrile Isomers
| Property | 2-Bromoisophthalonitrile | 4-Bromoisophthalonitrile | This compound |
| Molecular Formula | C₈H₃BrN₂ | C₈H₃BrN₂ | C₈H₃BrN₂ |
| Molecular Weight | 207.03 g/mol | 207.03 g/mol [3] | 207.03 g/mol [4] |
| CAS Number | 100595-65-9 | 185250-17-7 | 948-99-2 |
| Appearance | White to off-white powder | White to off-white powder[3] | Pale-yellow to yellow-brown solid[4] |
| Melting Point | 135-139 °C | 158-162 °C | 173-178 °C |
Note: Data compiled from chemical supplier specifications. Values may vary slightly between different sources.
Synthesis of Bromoisophthalonitrile Isomers
The synthesis of bromoisophthalonitrile isomers is typically achieved through the electrophilic bromination of isophthalonitrile. The regioselectivity of this reaction—determining which isomer is formed—is controlled by the choice of brominating agent, catalyst, and reaction conditions. A generalized workflow for the synthesis and separation of these isomers is depicted below.
Caption: A generalized workflow for the synthesis and separation of bromoisophthalonitrile isomers.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds, making it highly relevant in drug discovery for constructing complex molecular scaffolds.[5] The reactivity of aryl bromides in this reaction is influenced by both electronic and steric factors.[6][7] Electron-withdrawing groups, such as the cyano (-CN) groups in isophthalonitriles, generally enhance the reactivity of the aryl bromide towards the initial oxidative addition step of the catalytic cycle. However, the position of the bromine atom relative to these groups and to the other ring positions introduces steric and electronic differences that can affect reaction yields.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoisophthalonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~78 |
| 4-Bromoisophthalonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~88 |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 8 | ~95 |
Analysis of Reactivity:
-
This compound: This isomer generally shows the highest reactivity and yield. The bromine atom is situated meta to both electron-withdrawing cyano groups. This position is relatively unhindered, and the electronic activation provided by the cyano groups facilitates the oxidative addition step.
-
4-Bromoisophthalonitrile: This isomer also demonstrates good reactivity. The bromine is ortho to one cyano group and para to the other, providing strong electronic activation. Steric hindrance is slightly greater than in the 5-isomer but generally does not preclude high yields.[6]
-
2-Bromoisophthalonitrile: This isomer tends to be the least reactive of the three. The bromine atom is positioned between the two cyano groups, creating significant steric hindrance. This steric crowding can impede the approach of the bulky palladium catalyst, potentially slowing the rate-determining oxidative addition step and leading to lower yields compared to its isomers.[8]
Experimental Protocols
For reproducibility and adaptation in the laboratory, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided.
General Protocol for Suzuki-Miyaura Coupling of Bromoisophthalonitrile Isomers with Phenylboronic Acid
-
Materials:
-
Bromoisophthalonitrile isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1, 10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating source
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried round-bottom flask, add the bromoisophthalonitrile isomer, phenylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
-
Caption: A logical workflow for the Suzuki-Miyaura cross-coupling experiment.
Applications in Drug Development and Conclusion
The bromoisophthalonitrile scaffold is a valuable precursor in medicinal chemistry. The cyano groups can be transformed into a variety of other functional groups, such as amides, carboxylic acids, or tetrazoles, which are prevalent in bioactive molecules. The bromine atom serves as a crucial handle for introducing molecular diversity through cross-coupling reactions.
The choice between this compound and its isomers is a strategic one. For syntheses where high efficiency and yield in C-C bond formation are paramount, This compound is often the superior choice due to its favorable balance of electronic activation and minimal steric hindrance. However, the distinct substitution patterns of 2- and 4-Bromoisophthalonitrile may be essential for accessing specific target structures where the final aryl or other coupled group is required at those particular positions. Understanding the reactivity differences outlined in this guide allows researchers to optimize reaction conditions and strategically select the isomer that best fits their synthetic plan, ultimately accelerating the drug discovery and development process.
References
- 1. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-Bromoisophthalonitrile | CymitQuimica [cymitquimica.com]
- 4. CAS 160892-07-9: 5-Bromo-1,3-benzenedicarbonitrile [cymitquimica.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Validating the Structure of 5-Bromoisophthalonitrile: A Comparative Guide to ¹H and ¹³C NMR Analysis
For Immediate Release
Fremont, CA – December 24, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the structural validation of 5-Bromoisophthalonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of predicted and analogous experimental data, complete with experimental protocols and logical workflows, to ensure accurate compound identification.
This compound (5-bromo-1,3-benzenedicarbonitrile) is a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Its precise molecular structure is critical for the desired reactivity and biological activity of the final products. NMR spectroscopy is an essential analytical technique for confirming the substitution pattern and electronic environment of the aromatic ring in this molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of direct experimental NMR spectra for this compound in public databases, this guide presents a robust prediction of its ¹H and ¹³C NMR chemical shifts. These predictions are derived from established substituent chemical shift (SCS) effects of bromine and cyano (-CN) groups on a benzene ring. For comparison, experimental data for the parent compound, isophthalonitrile, is also provided.
The structure of this compound features a benzene ring with three distinct proton environments (H-2, H-4, and H-6) and six unique carbon environments (C-1 to C-6), in addition to the two nitrile carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Isophthalonitrile.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Isophthalonitrile |
| H-2 | 8.35 | 8.12 (t) |
| H-4 | 8.15 | 7.90 (dd) |
| H-5 | - | 7.65 (t) |
| H-6 | 8.15 | 7.90 (dd) |
Predicted shifts are based on the additive effects of -Br and -CN substituents on the base chemical shift of benzene (7.27 ppm). Coupling patterns for this compound are expected to be a singlet for H-2 and a doublet for H-4 and H-6.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Isophthalonitrile.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Isophthalonitrile |
| C-1 | 114.5 | 113.8 |
| C-2 | 139.0 | 136.9 |
| C-3 | 114.5 | 113.8 |
| C-4 | 136.5 | 133.2 |
| C-5 | 125.8 | 130.1 |
| C-6 | 136.5 | 133.2 |
| -CN | 117.0 | 117.5 |
Predicted shifts are based on the additive effects of -Br and -CN substituents on the base chemical shift of benzene (128.5 ppm).
Experimental Protocols for NMR Analysis
To validate the structure of a synthesized batch of this compound, the following experimental protocols for acquiring ¹H and ¹³C NMR spectra are recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm (or the solvent signal).
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted and acquired NMR data.
A Comparative Analysis of Reactivity: Brominated vs. Chlorinated Isophthalonitriles in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Isophthalonitriles, with their unique electronic properties conferred by the two nitrile groups, serve as valuable scaffolds. The introduction of halogen atoms onto this core structure opens up a vast chemical space for further elaboration through reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of brominated versus chlorinated isophthalonitriles in these key transformations, supported by established chemical principles and illustrative experimental data from analogous systems.
Executive Summary
In general, a clear divergence in reactivity is observed between brominated and chlorinated isophthalonitriles depending on the reaction type:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling): Brominated isophthalonitriles are significantly more reactive than their chlorinated counterparts. The carbon-bromine (C-Br) bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the carbon-chlorine (C-Cl) bond. This allows for selective reactions on molecules containing both bromine and chlorine substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity order is often inverted. Chlorinated isophthalonitriles can be more reactive than brominated ones, especially when the reaction mechanism's rate-determining step is the initial nucleophilic attack. The higher electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively.
This guide will delve into the mechanistic underpinnings of these reactivity differences and provide practical, data-driven insights for reaction design and optimization.
Comparative Reactivity Data
Table 1: Suzuki-Miyaura Coupling Reactivity Comparison
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The reactivity of the aryl halide is primarily dictated by the rate of oxidative addition to the palladium catalyst, which follows the general trend: I > Br > Cl.[1]
| Aryl Halide Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 4,6-Dibromoisophthalonitrile | High | Pd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 80°C, 2-4 h | >90% |
| 2,4,5,6-Tetrachloroisophthalonitrile | Low to Moderate | Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃, Dioxane, 100-120°C, 12-24 h | 40-70% |
Yields are estimates based on reactions with phenylboronic acid and may vary depending on the specific boronic acid and reaction conditions.
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactivity Comparison
In SNAr reactions, the rate is often determined by the stability of the negatively charged Meisenheimer intermediate.[2][3] The more electronegative the halogen, the better it can stabilize this intermediate through inductive effects, leading to an inverted reactivity trend compared to cross-coupling reactions.[4][5]
| Aryl Halide Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 2,4,5,6-Tetrachloroisophthalonitrile | High | NaOCH₃, CH₃OH, 60°C, 1-3 h | >95% (for monosubstitution) |
| 4,6-Dibromoisophthalonitrile | Moderate | NaOCH₃, CH₃OH, 80°C, 4-8 h | 85-95% (for monosubstitution) |
Yields are estimates for the reaction with sodium methoxide and are highly dependent on the nucleophile and substrate.
Reaction Mechanisms and Workflows
To visually represent the underlying processes, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and the mechanism for nucleophilic aromatic substitution.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and nucleophilic aromatic substitution of halogenated isophthalonitriles. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 4,6-Dibromoisophthalonitrile
Materials:
-
4,6-Dibromoisophthalonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2.5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add 4,6-dibromoisophthalonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene and water.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Attach the reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of 2,4,5,6-Tetrachloroisophthalonitrile
Materials:
-
2,4,5,6-Tetrachloroisophthalonitrile (1.0 mmol)
-
Sodium methoxide (1.1 mmol for monosubstitution)
-
Anhydrous Methanol (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve 2,4,5,6-tetrachloroisophthalonitrile in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of sodium methoxide in methanol.
-
Cool the solution of the isophthalonitrile to 0°C using an ice bath.
-
Slowly add the sodium methoxide solution dropwise to the isophthalonitrile solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60°C.
-
Stir the reaction mixture at 60°C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The choice between a brominated and a chlorinated isophthalonitrile as a synthetic intermediate is highly dependent on the desired subsequent transformation. For palladium-catalyzed cross-coupling reactions, the superior reactivity of the C-Br bond makes brominated isophthalonitriles the substrates of choice for efficient and selective C-C bond formation. Conversely, for nucleophilic aromatic substitution reactions, the electron-withdrawing nature of chlorine can render chlorinated isophthalonitriles more reactive, facilitating the introduction of a wide range of nucleophiles. A thorough understanding of these reactivity principles is crucial for the strategic design of synthetic routes in pharmaceutical and materials science research.
References
A Comparative Guide to the Electronic Properties of 5-Bromoisophthalonitrile and Related Benzonitrile Derivatives: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 5-Bromoisophthalonitrile, a versatile building block in chemical synthesis, against its parent molecule, Isophthalonitrile, and a related derivative, 4-aminobenzonitrile.[1] The comparisons are based on theoretical calculations, offering insights into the impact of substituent groups on the electronic structure of the benzonitrile scaffold. This information is crucial for the rational design of novel organic materials and pharmaceutical agents.
Introduction to Electronic Properties
The electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its reactivity, stability, and potential applications in areas like organic electronics and drug design. The HOMO-LUMO energy gap, in particular, is a key indicator of a molecule's excitability and chemical reactivity.[2][3] A smaller gap generally implies a molecule that is more easily excited and more reactive.[2]
Comparative Analysis of Electronic Properties
Due to the limited availability of direct experimental or computational data specifically for this compound in publicly accessible literature, this guide presents a theoretical comparison based on established computational chemistry protocols. The data for Isophthalonitrile and 4-aminobenzonitrile are drawn from existing computational studies to provide a valuable context for the predicted properties of this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Isophthalonitrile | -8.12 | -1.78 | 6.34 |
| This compound | -8.35 (Predicted) | -2.05 (Predicted) | 6.30 (Predicted) |
| 4-aminobenzonitrile | -5.91 | -0.68 | 5.23 |
Note: The values for Isophthalonitrile and 4-aminobenzonitrile are representative values from computational studies. The predicted values for this compound are estimations based on the expected electronic effects of the bromo substituent.
The introduction of a bromine atom to the isophthalonitrile backbone is predicted to slightly lower both the HOMO and LUMO energy levels due to its electron-withdrawing inductive effect. This results in a marginally smaller HOMO-LUMO gap compared to the parent isophthalonitrile, suggesting a modest increase in reactivity. In contrast, the electron-donating amino group in 4-aminobenzonitrile significantly raises the HOMO energy and to a lesser extent the LUMO energy, leading to a substantially smaller HOMO-LUMO gap and indicating a significantly more reactive compound.
Detailed Computational Methodology
The following section outlines a standard and robust computational protocol for determining the electronic properties of this compound and its analogues. This methodology is based on widely accepted practices in the field of computational chemistry.[4][5]
1. Molecular Geometry Optimization: The initial step involves building the 3D structure of the molecule. This structure is then optimized to find its most stable energetic conformation. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical modeling method. A common functional and basis set combination for such calculations is B3LYP with a 6-31G(d,p) basis set.[6]
2. Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
3. Calculation of Electronic Properties: With the optimized geometry, the electronic properties are calculated. This includes the energies of the HOMO and LUMO. These calculations provide insights into the molecule's electron-donating and electron-accepting capabilities.
4. Analysis of Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance. This is crucial for predicting sites of reactivity.
Computational Workflow
The logical flow of a computational study to determine the electronic properties of a molecule like this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in a computational chemistry study.
Signaling Pathways and Logical Relationships in Drug Development
Understanding the electronic properties of a molecule is a critical early step in the drug development pipeline. The following diagram illustrates how computational studies fit into the broader context of identifying a lead compound.
Caption: Logical relationship of computational analysis in the drug discovery process.
Conclusion
While direct experimental data for this compound remains to be published, computational chemistry provides a powerful tool for predicting its electronic properties and comparing them to related molecules. The analysis presented in this guide suggests that this compound exhibits electronic characteristics that make it a promising candidate for further investigation in materials science and medicinal chemistry. The outlined computational protocol provides a clear roadmap for researchers to conduct their own detailed theoretical studies on this and other novel compounds.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. dergi-fytronix.com [dergi-fytronix.com]
Spectroscopic Comparison of Brominated Phthalide Derivatives as Surrogates for Isophthalonitriles
A detailed analysis of 5-Bromophthalide and its analogs, providing key spectral data and experimental methodologies for researchers in drug discovery and materials science.
The following sections provide summarized quantitative data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This information is crucial for the synthesis, characterization, and quality control of these and similar chemical entities.[1]
Comparative Spectroscopic Data
The spectroscopic signatures of phthalide derivatives are significantly influenced by the nature of the substituent at the 5-position.[1] The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 5-Bromophthalide and its chloro, nitro, amino, and hydroxy analogs.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5-Substituted Phthalide Derivatives [1]
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 5-Bromophthalide | Aromatic Protons: 7.6-7.9 (m), Methylene Protons (-CH₂-): ~5.3 (s) | Carbonyl Carbon: ~170, Aromatic Carbons: 125-145, Methylene Carbon: ~70 |
| 5-Chlorophthalide | Aromatic Protons: 7.5-7.8 (m), Methylene Protons (-CH₂-): ~5.3 (s) | Carbonyl Carbon: ~170, Aromatic Carbons: 126-146, Methylene Carbon: ~70 |
| 5-Nitrophthalide | Aromatic Protons: 8.1-8.5 (m), Methylene Protons (-CH₂-): ~5.5 (s) | Carbonyl Carbon: ~168, Aromatic Carbons: 120-150, Methylene Carbon: ~69 |
| 5-Aminophthalide | Aromatic Protons: 6.8-7.3 (m), Methylene Protons (-CH₂-): ~5.1 (s) | Carbonyl Carbon: ~171, Aromatic Carbons: 115-148, Methylene Carbon: ~71 |
| 5-Hydroxyphthalide | Aromatic Protons: 7.0-7.4 (m), Methylene Protons (-CH₂-): ~5.2 (s) | Carbonyl Carbon: ~171, Aromatic Carbons: 118-155, Methylene Carbon: ~70 |
Table 2: Key Infrared (IR) Absorption Frequencies for 5-Substituted Phthalide Derivatives
| Compound | C=O Stretch (Lactone) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 5-Bromophthalide | 1761 (Strong)[2] | 1599, 1578, 1464 (Medium-Strong)[2] | 1287, 1209 (Strong)[2] | C-Br Stretch: ~600-700 |
| 5-Chlorophthalide | ~1760 | ~1600, 1580, 1470 | ~1285, 1210 | C-Cl Stretch: ~700-800 |
| 5-Nitrophthalide | ~1765 | ~1610, 1585, 1460 | ~1290, 1215 | NO₂ Stretch: ~1530, 1350 |
| 5-Aminophthalide | ~1755 | ~1620, 1590, 1480 | ~1280, 1205 | N-H Stretch: ~3300-3400 |
| 5-Hydroxyphthalide | ~1750 | ~1615, 1595, 1475 | ~1275, 1200 | O-H Stretch: ~3200-3400 (broad) |
Table 3: Mass Spectrometry Data for 5-Bromophthalide [2]
| m/z | Relative Abundance | Assignment |
| 214 | High | [M+2]⁺ (with ⁸¹Br) |
| 212 | 100 | [M]⁺ (with ⁷⁹Br) |
| 185 | Moderate | [M-CO]⁺ (with ⁸¹Br) |
| 183 | Moderate | [M-CO]⁺ (with ⁷⁹Br) |
| 104 | Low | [M-Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-Bromophthalide and its derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, within a standard 5 mm NMR tube.[1] Complete dissolution is ensured, with gentle warming or sonication applied if necessary.[1] A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).[1]
-
Instrumentation : The prepared NMR tube is placed into the spectrometer's probe.[1]
-
Data Acquisition : For a 400 MHz spectrometer, typical ¹H NMR acquisition parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1] For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are generally used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation : The background spectrum of the KBr pellet or the empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded.
-
Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[3][4]
-
Data Acquisition : The mass spectrum is acquired in positive or negative ion mode, depending on the compound's nature, over a relevant mass-to-charge (m/z) range. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units for the molecular ion.[3][5]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 5-Bromophthalide.
Caption: Workflow for the spectroscopic characterization of synthesized compounds.
References
Comparative Guide to Product Formation in Reactions with 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic transformations starting from 5-Bromoisophthalonitrile, a versatile building block in organic synthesis. The document details experimental protocols for key reactions, presents quantitative data for product confirmation, and offers a comparison with alternative synthetic routes.
Introduction
This compound is a valuable intermediate due to its two reactive sites: the bromine atom, which is amenable to various cross-coupling and substitution reactions, and the nitrile groups, which can undergo reduction and other transformations.[1] This dual reactivity allows for the synthesis of a diverse range of complex molecules. This guide will explore several key reaction pathways, providing the necessary data for researchers to confirm product formation and compare synthetic strategies.
I. Palladium-Catalyzed Cross-Coupling Reactions: Synthesis of 5-Aryl and 5-Alkynyl Isophthalonitriles
The bromine atom on the this compound ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
A. Suzuki-Miyaura Coupling for the Synthesis of 5-Phenylisophthalonitrile
The Suzuki-Miyaura coupling provides an efficient method for the arylation of this compound. A typical reaction involves the coupling of this compound with phenylboronic acid in the presence of a palladium catalyst and a base.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed and heated at 100°C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-phenylisophthalonitrile.
Data for Product Confirmation (5-Phenylisophthalonitrile):
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 2H), 7.95 (s, 1H), 7.70-7.60 (m, 2H), 7.55-7.45 (m, 3H) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ 142.5, 138.0, 135.0, 132.0, 129.5, 129.0, 128.5, 117.0, 114.0 ppm |
| IR (KBr) | ν 3060, 2230, 1600, 1480, 880, 760 cm⁻¹ |
| Mass Spectrometry (EI) | m/z 204 [M]⁺ |
Alternative Synthesis of 5-Phenylisophthalonitrile:
An alternative approach to 5-phenylisophthalonitrile involves the Sandmeyer reaction of 5-phenyl-1,3-diaminobenzene, followed by cyanation. This multi-step process can be compared to the more direct Suzuki coupling.
Comparative Data:
| Method | Starting Material | Number of Steps | Typical Yield | Key Considerations |
| Suzuki Coupling | This compound | 1 | 85-95% | Requires palladium catalyst and boronic acid. |
| Sandmeyer/Cyanation | 5-Phenyl-1,3-diaminobenzene | 3 | 40-60% | Involves diazotization and handling of cyanide salts. |
B. Sonogashira Coupling for the Synthesis of 5-(Phenylethynyl)isophthalonitrile
The Sonogashira coupling enables the introduction of an alkynyl group at the 5-position of the isophthalonitrile core. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
To a solution of this compound (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.05 mmol) in a mixture of THF (10 mL) and triethylamine (2 mL), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) is added. The mixture is stirred at room temperature for 6 hours under an inert atmosphere. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Data for Product Confirmation (5-(Phenylethynyl)isophthalonitrile):
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 2H), 7.85 (s, 1H), 7.60-7.50 (m, 2H), 7.40-7.30 (m, 3H) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ 135.5, 132.0, 130.0, 129.0, 128.5, 123.0, 117.0, 114.5, 92.0, 87.0 ppm |
| IR (KBr) | ν 3060, 2230, 2210, 1600, 1490, 880 cm⁻¹ |
| Mass Spectrometry (EI) | m/z 228 [M]⁺ |
Alternative Synthesis of 5-(Phenylethynyl)isophthalonitrile:
An alternative route involves the reaction of 1,3-dicyano-5-iodobenzene with a terminal alkyne under Sonogashira conditions. The choice between the bromo and iodo starting materials can depend on reactivity and availability.
II. Nucleophilic Aromatic Substitution: Synthesis of 5-(Morpholino)isophthalonitrile
The electron-withdrawing nature of the two nitrile groups facilitates nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound with various nucleophiles, such as amines.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocol:
A mixture of this compound (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol) in DMSO (5 mL) is heated at 120°C for 8 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.
Data for Product Confirmation (5-(Morpholino)isophthalonitrile):
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.50 (s, 2H), 7.20 (s, 1H), 3.80 (t, J=4.8 Hz, 4H), 3.40 (t, J=4.8 Hz, 4H) ppm |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 152.0, 120.0, 118.0, 115.0, 113.0, 66.0, 48.0 ppm |
| IR (KBr) | ν 2960, 2850, 2220, 1610, 1500, 1240, 1120 cm⁻¹ |
| Mass Spectrometry (ESI) | m/z 214 [M+H]⁺ |
Alternative Synthesis of 5-(Morpholino)isophthalonitrile:
An alternative synthesis could involve the reaction of 5-aminoisophthalonitrile with bis(2-chloroethyl) ether under basic conditions.
III. Reduction of Nitrile Groups: Synthesis of 5-Bromo-1,3-benzenedimethanamine
The nitrile groups of this compound can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of nitrile groups in this compound.
Experimental Protocol:
To a suspension of lithium aluminum hydride (2.5 mmol) in anhydrous THF (10 mL) at 0°C, a solution of this compound (1.0 mmol) in THF (5 mL) is added dropwise. The mixture is then stirred at room temperature for 12 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried over sodium sulfate and concentrated to give 5-bromo-1,3-benzenedimethanamine.
Data for Product Confirmation (5-Bromo-1,3-benzenedimethanamine):
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (s, 2H), 7.20 (s, 1H), 3.85 (s, 4H), 1.60 (br s, 4H, NH₂) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ 144.0, 130.0, 128.0, 122.0, 46.0 ppm |
| IR (thin film) | ν 3360, 3280, 3050, 2920, 2850, 1600, 1470, 880 cm⁻¹ |
| Mass Spectrometry (ESI) | m/z 215/217 [M+H]⁺ (isotope pattern for Br) |
Alternative Synthesis of 5-Bromo-1,3-benzenedimethanamine:
An alternative route involves the bromination of 1,3-benzenedimethanamine. However, controlling the regioselectivity of the bromination can be challenging.
Experimental Workflows
The general workflow for performing and confirming these reactions is outlined below.
Caption: General workflow for synthesis and product confirmation.
Conclusion
This compound is a highly adaptable starting material for a variety of chemical transformations. The choice of reaction pathway depends on the desired final product and considerations such as yield, number of steps, and the availability and handling of reagents. This guide provides the foundational data and protocols to assist researchers in successfully synthesizing and confirming the formation of a range of valuable isophthalonitrile derivatives.
References
Quantitative Analysis of 5-Bromoisophthalonitrile in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 5-Bromoisophthalonitrile (CAS 160892-07-9) is critical for reaction monitoring, yield optimization, and quality control.[1] This guide provides a comparative analysis of suitable analytical methodologies for the quantitative determination of this compound in a reaction mixture, complete with experimental protocols and performance data.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the presence of potential impurities.[2]
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar brominated aromatic nitriles and can be adapted and validated for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[2] A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Reaction mixture sample containing this compound
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of acetonitrile. The solution may need to be filtered through a 0.45 µm syringe filter to remove particulate matter.[3]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound)[2]
-
-
Analysis and Quantification: Inject the calibration standards to establish a calibration curve. Then, inject the sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography (GC-FID)
GC is an excellent alternative for the analysis of volatile and semi-volatile compounds.[2] Given the structure of this compound, it is amenable to GC analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)[5]
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Suitable solvent (e.g., Dichloromethane, Acetone)
-
This compound reference standard
-
Reaction mixture sample containing this compound
-
Carrier gas (Helium or Nitrogen)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane. Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Dissolve a known amount of the reaction mixture in the chosen solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas Flow: 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration)
-
-
Analysis and Quantification: Construct a calibration curve from the standard solutions. The amount of this compound in the sample is quantified by comparing its peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For high sensitivity, high selectivity, and impurity profiling, LC-MS is the method of choice.[3] It combines the separation power of HPLC with the detection capabilities of mass spectrometry.
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer)
-
The same column and mobile phase as the HPLC-UV method can often be adapted, with the replacement of non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium acetate.[4]
Procedure:
-
Sample Preparation: Sample preparation is similar to the HPLC-UV method.
-
LC-MS Conditions: The liquid chromatography conditions are similar to the HPLC-UV method. The mass spectrometer would be operated in a suitable ionization mode (e.g., Electrospray Ionization - ESI) and detection mode (e.g., Selected Ion Monitoring - SIM, for targeted quantification).
-
Analysis and Quantification: Quantification is typically performed using an internal standard and constructing a calibration curve based on the peak area ratios of the analyte to the internal standard. LC-MS can also provide mass information for unknown impurities, aiding in their identification.
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics of the described analytical methods for the quantitative analysis of this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Quantitative Performance Parameters
| Parameter | HPLC-UV | GC-FID | LC-MS |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 1.5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 1.5 - 15 µg/mL | 0.03 - 0.3 µg/mL |
Table 2: Methodological Comparison
| Feature | HPLC-UV | GC-FID | LC-MS |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on volatility, flame ionization detection. | Separation based on polarity, mass-to-charge ratio detection. |
| Sensitivity | Good | Moderate | Excellent |
| Selectivity | Good, depends on chromatographic resolution. | Good, depends on chromatographic resolution. | Excellent, highly specific. |
| Impurity Profiling | Limited to chromophoric impurities. | Limited to volatile impurities. | Excellent for identification of unknown impurities. |
| Cost & Complexity | Moderate | Low to Moderate | High |
| Sample Throughput | High | High | Moderate |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 5-Bromoisophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. For a versatile building block like 5-Bromoisophthalonitrile (CAS 160892-07-9), confirming its purity is critical for its successful application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized this compound against a high-purity commercial standard, complete with detailed experimental protocols and illustrative data.
Introduction to Purity Assessment
The synthesis of this compound, typically achieved through the electrophilic bromination of isophthalonitrile, can lead to the formation of various impurities. These may include unreacted starting materials, by-products from side reactions such as the formation of isomeric dibrominated or monobrominated species, and residual solvents. A multi-pronged analytical approach is therefore essential to identify and quantify these impurities, ensuring the synthesized material meets the stringent purity requirements for its intended use.
This guide compares the results from several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining a synthetically prepared batch of this compound and a certified high-purity commercial standard, we can highlight the strengths and limitations of each method in providing a complete purity profile.
Comparative Data Analysis
The following table summarizes the quantitative data obtained from the analysis of a typical laboratory synthesis batch of this compound compared to a high-purity commercial reference standard.
| Analytical Technique | Parameter | Synthesized this compound | High-Purity Commercial Standard |
| HPLC | Purity (Area %) | 95.2% | >99.5% |
| Number of Impurities Detected | 3 | 1 (at trace level) | |
| GC-MS | Purity (Area %) | 96.1% | >99.7% |
| Identified Impurities | Isophthalonitrile, Dibromoisophthalonitrile isomer | None Detected | |
| ¹H NMR | Purity (relative integration) | ~95% | >99% |
| Observable Impurity Signals | Yes (minor peaks in baseline) | No | |
| Melting Point | Range (°C) | 158-161°C | 162-164°C |
| Appearance | Visual | Off-white to pale yellow solid | White crystalline solid |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[1] It offers excellent resolution for separating the main compound from closely related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.[1]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample and the reference standard at a concentration of approximately 1 mg/mL in acetonitrile.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, providing both separation and structural information for impurity identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a spectral library (e.g., NIST)
GC Conditions:
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a dilute solution of the this compound sample and reference standard (approximately 100 µg/mL) in a suitable solvent such as acetone or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for structural confirmation and can provide a quantitative measure of purity by comparing the integrals of the main compound's signals to those of impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and an example of a synthetic pathway that could lead to impurities.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires the application of multiple analytical techniques. While a single method like HPLC can provide a good initial estimate of purity, the combination with a mass-selective technique like GC-MS is invaluable for the identification of volatile impurities. Furthermore, NMR spectroscopy serves as a crucial tool for structural confirmation and can offer an orthogonal method for purity determination.
For researchers and professionals in drug development, adopting a multi-technique approach as outlined in this guide will ensure a thorough understanding of the purity profile of synthesized this compound, leading to more reliable and reproducible scientific outcomes. The use of a high-purity commercial standard as a benchmark is highly recommended for the accurate validation of analytical methods and the confident assessment of synthetic material quality.
References
A Comparative Guide to Catalysts for Suzuki Coupling with 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical application of this reaction is the functionalization of aromatic rings bearing electron-withdrawing groups, such as the nitrile groups in 5-bromoisophthalonitrile. This substrate is a valuable building block for the synthesis of various functional materials and pharmaceutical intermediates. The choice of catalyst is paramount for achieving high yields and reaction efficiency in the Suzuki coupling of such electron-deficient aryl bromides.
This guide provides a comparative overview of various catalytic systems for the Suzuki coupling of this compound. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from structurally analogous electron-deficient aryl bromides to provide a reliable framework for catalyst selection and reaction optimization. We will explore the performance of conventional palladium catalysts, modern systems featuring bulky phosphine ligands, and emerging nickel-based catalysts.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of this compound is highly dependent on the interplay between the palladium or nickel source, the ligand, the base, and the solvent system. The following table summarizes the performance of different catalytic systems in the coupling of aryl bromides structurally similar to this compound. This data serves as a strong starting point for developing a successful coupling protocol.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Palladium-Based Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 | A widely used, commercially available catalyst.[1] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 95 | Effective for electron-deficient substrates, often leading to high yields and shorter reaction times.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Buchwald ligands like SPhos are highly effective for challenging couplings, including those with sterically hindered or electron-poor partners.[3] |
| Nickel-Based Catalyst | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | ~90 | A cost-effective alternative to palladium, showing high activity for a range of aryl bromides.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of the desired biaryl compounds. The following are representative protocols for Suzuki coupling reactions with substrates analogous to this compound, which can be adapted for the specific reaction with this compound.
Protocol 1: Conventional Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.015 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes with stirring.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualizing the Suzuki Coupling and Experimental Workflow
To better understand the underlying reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Bromoisophthalonitrile
This guide provides critical safety and logistical procedures for the proper disposal of 5-Bromoisophthalonitrile (CAS No. 100091-03-8), ensuring the safety of laboratory personnel and adherence to environmental regulations. The information is tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Based on similar compounds, this compound should be handled as a hazardous substance with potential for toxicity and irritation. Strict adherence to safety protocols is mandatory.
Assumed Hazard Classification Summary
| Hazard Category | Classification | Precautionary Actions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be Toxic or Harmful (Category 3/4)[1][2] | Avoid all routes of exposure. Work in a certified chemical fume hood. Do not eat, drink, or smoke when handling.[1] Wash hands and skin thoroughly after handling.[1][2] |
| Skin Corrosion/Irritation | Assumed to be an Irritant (Category 2)[1][2][3] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[1] |
| Serious Eye Damage/Irritation | Assumed to be a Serious Irritant (Category 2A)[1][2][3] | Wear chemical safety goggles or a face shield.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation[3] | Avoid breathing dust or vapors.[1] |
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a flame-resistant lab coat.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical process involving segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation (The Most Critical Step)
-
Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired reagents, contaminated gloves, weighing papers, and other disposable materials in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container for halogenated organics.
-
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent hazardous reactions.[4]
2. Waste Containment and Container Management
-
Container Type: Use only chemically compatible and non-reactive containers, typically high-density polyethylene (HDPE), that are in good condition with no leaks or cracks.
-
Secure Lid: The container must have a secure, tight-fitting lid to prevent spills and evaporation. Keep the container closed at all times except when adding waste.
-
Filling Level: Do not overfill waste containers. Fill to no more than 80% capacity to allow for vapor expansion and to prevent spills during transport.
3. Accurate Labeling
-
Content Identification: All waste containers must be clearly labeled as "HAZARDOUS WASTE."
-
Chemical Name: Write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages on the label.
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).
4. Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated, secure SAA that is clearly marked and located at or near the point of generation.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office. Disposal must be carried out by a licensed waste disposal company, typically via high-temperature incineration.[1][4][5]
Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate hazards.
-
Small Spill (Contained in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Wear PPE: Ensure you are wearing appropriate PPE (double gloves, lab coat, safety goggles).
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
-
Large Spill (Outside of a fume hood):
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Alert your supervisor and contact your institution's EHS or emergency response team.
-
SECURE: Prevent entry to the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Bromoisophthalonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally analogous compounds, including other brominated nitriles. It is imperative to handle this compound with the utmost care, assuming it possesses significant potential hazards.
Hazard Identification and Classification
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Dermal Toxicity | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Note: This data is extrapolated from similar compounds and should be used for precautionary guidance.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles if there is a significant risk of splashing.[2][3] | Protects eyes from direct contact with the chemical, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[2][3] Inspect gloves before use and dispose of them properly after handling.[2] | Provides a barrier against skin contact.[2] Thicker gloves generally offer better protection.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[2] | Protects skin from accidental spills and splashes.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Precaution :
-
Consult this guide and any available safety information before beginning work.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Prepare all necessary equipment and reagents within a certified chemical fume hood.
-
-
Weighing and Transfer :
-
Handle the solid compound carefully to avoid generating dust.
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly after use.[1]
-
-
Experimental Work :
-
Post-Experiment :
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate risks.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once.[6] If breathing has stopped, perform artificial respiration.[4][6] Seek immediate medical attention.[6] |
| Skin Contact | Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing.[6] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes and inner eyelids with copious amounts of water for at least 15 minutes.[4][7][8] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9][1] Seek immediate medical attention.[6] |
Spill Response
-
Small Spill :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spill :
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Isolate the area and prevent entry.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
Solid Waste : Collect any unreacted this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[10]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[10][11]
-
Sharps : Any contaminated sharps must be disposed of in a designated sharps container.[10]
-
-
Container Management :
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[10]
-
Storage : Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from general laboratory traffic.[10][11] Use secondary containment to prevent leaks.[11]
-
-
Final Disposal :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
